1H-indole-2-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPYJVQUCPMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639990 | |
| Record name | 1H-Indole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-71-6 | |
| Record name | 1H-Indole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1H-indole-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-indole-2-carbothioamide, a valuable building block in medicinal chemistry. The document details a reliable synthetic pathway, outlines precise experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.
Introduction
This compound is a sulfur-containing heterocyclic compound featuring the indole scaffold, a privileged structure in numerous biologically active molecules. The presence of the carbothioamide functional group imparts unique chemical properties, making it a versatile intermediate for the synthesis of novel therapeutic agents. This guide offers a practical and in-depth resource for researchers engaged in the design and synthesis of indole-based compounds for drug discovery and development.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available 1H-indole-2-carboxylic acid. The initial step involves the formation of the corresponding amide, 1H-indole-2-carboxamide, which is subsequently converted to the target thioamide through a thionation reaction.
Synthesis Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-indole-2-carboxamide
A robust method for the synthesis of 1H-indole-2-carboxamide from 1H-indole-2-carboxylic acid involves the use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or activating the carboxylic acid as an acid chloride.
-
Materials:
-
1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using SOCl₂):
-
Suspend 1H-indole-2-carboxylic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in an anhydrous solvent like THF or DCM.
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indole-2-carboxamide.
-
Step 2: Synthesis of this compound
The conversion of the amide to the thioamide is effectively carried out using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2][3][4][5][6][7][8][9][10]
-
Materials:
-
1H-indole-2-carboxamide
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran)
-
-
Procedure (using Lawesson's Reagent):
-
Dissolve 1H-indole-2-carboxamide in an anhydrous solvent such as toluene in a round-bottom flask equipped with a reflux condenser.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂S | |
| Molecular Weight | 176.24 g/mol | |
| Appearance | Yellow to brown solid | |
| Melting Point | 212-214 °C | [1] |
| CAS Number | 63071-71-6 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on known data for similar indole derivatives and general spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected values in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | br s | 1H | Indole N-H |
| ~9.5 - 10.0 | br s | 1H | Thioamide N-H (a) |
| ~9.0 - 9.5 | br s | 1H | Thioamide N-H (b) |
| ~7.6 - 7.8 | d | 1H | H-4 |
| ~7.4 - 7.6 | d | 1H | H-7 |
| ~7.1 - 7.3 | t | 1H | H-6 |
| ~7.0 - 7.2 | t | 1H | H-5 |
| ~6.9 - 7.1 | s | 1H | H-3 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected values in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C=S |
| ~137 - 139 | C-7a |
| ~130 - 135 | C-2 |
| ~127 - 129 | C-3a |
| ~122 - 124 | C-6 |
| ~121 - 123 | C-4 |
| ~119 - 121 | C-5 |
| ~112 - 114 | C-7 |
| ~103 - 105 | C-3 |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium | N-H stretching (Indole) |
| ~3300 - 3100 | Medium | N-H stretching (Thioamide) |
| ~1620 - 1600 | Medium | C=C stretching (Aromatic) |
| ~1550 - 1500 | Strong | Thioamide II band (C-N str) |
| ~1350 - 1300 | Strong | Thioamide I band (C=S str) |
| ~750 - 740 | Strong | C-H bending (ortho-disubst) |
Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 160 | [M - NH₂]⁺ |
| 143 | [M - SH]⁺ |
| 116 | Fragmentation of the indole ring |
Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Analytical workflow for this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The outlined protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient production and validation of this important synthetic intermediate. The structured presentation of data and methodologies aims to support the seamless integration of this compound into drug discovery pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
An In-depth Technical Guide to 1H-indole-2-carbothioamide: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indole-2-carbothioamide is a sulfur-containing heterocyclic compound belonging to the indole family. As a thioamide analog of the well-studied indole-2-carboxamides, it holds significant potential in medicinal chemistry and drug discovery. The replacement of the carbonyl oxygen with a sulfur atom can dramatically alter the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its biological activity. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, alongside a detailed, inferred synthesis protocol. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon analogous indole-2-carboxamide derivatives and general thioamide chemistry to provide a valuable resource for researchers interested in exploring its therapeutic potential.
Chemical Structure and Properties
The foundational structure of this compound consists of a bicyclic indole ring system with a carbothioamide group attached at the 2-position. The presence of the thioamide functional group is a key feature, distinguishing it from its carboxamide counterpart and suggesting unique chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| CAS Number | 63071-71-6 | [1] |
| Melting Point | 212-214 °C | [2] |
| Boiling Point | 399 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.372 g/cm³ (Predicted) | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Not specified |
Spectroscopic Characterization (Inferred)
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not extensively reported in the available literature. However, based on the known spectra of related indole derivatives and the characteristic signals of the thioamide group, the following spectral properties can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet in the downfield region, with its chemical shift being solvent-dependent. The NH proton of the indole ring would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The carbon of the thioamide group (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-210 ppm, which is a characteristic feature of thioamides and distinguishes it from the carbonyl carbon of an amide (typically δ 160-180 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong C=O stretching band (around 1650 cm⁻¹) and the presence of characteristic thioamide bands. These include the C-N stretching and N-H bending vibrations, though the C=S stretch is often weak and can be difficult to assign definitively. A broad N-H stretching band for the indole and thioamide groups would be expected in the region of 3100-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.24. Fragmentation patterns would likely involve the loss of the thioamide group and cleavage of the indole ring.
Synthesis of this compound
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being one of the most widely used. Therefore, a plausible and efficient synthesis of this compound would involve the thionation of 1H-indole-2-carboxamide.
Experimental Protocol: Thionation of 1H-indole-2-carboxamide
Disclaimer: The following protocol is a generalized procedure based on the thionation of amides using Lawesson's reagent and has not been specifically reported for 1H-indole-2-carboxamide. Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary to achieve optimal yields.
Objective: To synthesize this compound from 1H-indole-2-carboxamide.
Materials:
-
1H-indole-2-carboxamide
-
Lawesson's reagent
-
Anhydrous toluene (or another suitable high-boiling solvent like dioxane or xylene)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-indole-2-carboxamide (1 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution. Note: The stoichiometry may need to be optimized.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble by-products.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Characterize the purified product by standard analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are scarce, the indole-2-carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. It is reasonable to hypothesize that the thioamide analog may exhibit similar or enhanced activities. The indole moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets.
Potential therapeutic areas for this compound and its derivatives could include:
-
Anticancer Activity: Many indole-2-carboxamide derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
-
Antimicrobial Activity: The indole nucleus is present in many natural and synthetic antimicrobial agents. Thioamide-containing compounds have also been reported to possess antibacterial and antifungal properties.
-
Enzyme Inhibition: The thioamide group can act as a bioisostere of the amide group, potentially leading to altered binding affinities and inhibitory activities against various enzymes. This compound could be explored as an inhibitor of kinases, proteases, or other enzymes implicated in disease.
-
Anti-inflammatory and Analgesic Effects: Some indole derivatives are known to possess anti-inflammatory and analgesic properties, suggesting a potential role for this compound in these therapeutic areas.
References
An In-depth Technical Guide to the Synthesis and Reactions of 1H-Indole-2-carbothioamide (CAS Number 63071-71-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 1H-Indole-2-carbothioamide (CAS No. 63071-71-6), a key heterocyclic intermediate in medicinal chemistry. The document details the primary synthetic route via thionation of indole-2-carboxamide, offering a generalized experimental protocol. Furthermore, it explores the utility of this compound as a versatile precursor for the synthesis of various biologically active heterocyclic compounds, including thiazole and oxadiazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for the strategic design and synthesis of novel therapeutic agents.
Introduction
This compound, with the CAS registry number 63071-71-6, is a sulfur-containing indole derivative of significant interest in the field of medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities.[1] The replacement of the carbonyl oxygen in the corresponding carboxamide with a sulfur atom to form a carbothioamide imparts unique chemical properties, making it a valuable intermediate for the synthesis of diverse heterocyclic systems.[2] These subsequent molecules have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[2] This guide will provide a detailed examination of the synthesis and key reactions of this compound.
Synthesis of this compound
The most prevalent and effective method for the synthesis of this compound is the thionation of its corresponding amide precursor, 1H-Indole-2-carboxamide. This transformation is typically achieved using thionating agents such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).
General Experimental Protocol for Thionation using Lawesson's Reagent
This protocol outlines a general procedure for the thionation of an amide on a 1.0 mmol scale. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
1H-Indole-2-carboxamide (1.0 mmol)
-
Lawesson's Reagent (0.5 - 1.0 mmol)
-
Anhydrous Toluene (or other suitable high-boiling aprotic solvent)
-
Silica gel for column chromatography
-
Appropriate eluent system (to be determined by TLC analysis)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Indole-2-carboxamide and Lawesson's Reagent.
-
Add anhydrous toluene to the flask to create a solution or suspension.
-
Heat the reaction mixture to reflux (for toluene, approximately 110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system to isolate the desired this compound.
Quantitative Data:
| Parameter | Value/Range |
| Starting Material | 1H-Indole-2-carboxamide |
| Reagent | Lawesson's Reagent |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Typical Yield | Good to Excellent (Specific data for this reaction is not available) |
Synthesis Workflow
Caption: Synthesis of this compound.
Reactions of this compound
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, primarily through reactions involving the thioamide functional group.
Synthesis of Thiazole Derivatives
The thioamide functionality of this compound makes it a suitable starting material for the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.
General Reaction Scheme:
The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring.[3]
Caption: Hantzsch Thiazole Synthesis.
Synthesis of Oxadiazole Derivatives
This compound derivatives can also serve as precursors for the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. For instance, indolyl-1,3,4-thiadiazoles have been synthesized from diacylhydrazines, which can be prepared from the corresponding carbothioamide, followed by thionation and oxidative cyclization.[4]
General Reaction Pathway:
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with an acylating agent, followed by cyclization. The thioamide can be converted to the corresponding amidoxime for this purpose.
Caption: Oxadiazole Synthesis Pathway.
Biological Significance and Applications
While specific signaling pathways involving this compound are not extensively documented, the broader class of indole-2-carboxamides and their thio-analogs are of significant interest in drug discovery. These compounds have been investigated for their potential as:
-
Anticancer Agents: Derivatives have been explored as tyrosine kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer cell proliferation and angiogenesis.[1]
-
Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds, and modifications at the 2-position, including the carbothioamide group, are explored to develop new antibacterial and antifungal agents.[2]
-
Anti-inflammatory Agents: Indole derivatives have been investigated for their anti-inflammatory properties, and the carbothioamide moiety can modulate these activities.[2]
The utility of this compound lies in its role as a key building block for creating libraries of diverse heterocyclic compounds for biological screening.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis is readily achievable through the thionation of the corresponding carboxamide, with Lawesson's Reagent being a common and effective choice. The reactivity of the thioamide functional group allows for its conversion into a variety of other heterocyclic systems, such as thiazoles and oxadiazoles, which are important scaffolds in the development of new therapeutic agents. This technical guide provides a foundational understanding of the synthesis and reactions of this compound, which will be beneficial for researchers in the design and execution of synthetic strategies for novel drug candidates. Further research into specific reaction conditions and the exploration of its biological activities will undoubtedly continue to expand its utility in the field of drug discovery.
References
Spectroscopic Analysis of 1H-Indole-2-Carbothioamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: Extensive searches for empirical spectroscopic data (NMR, IR, MS) for 1H-indole-2-carbothioamide did not yield specific experimental results for this compound. As a substitute, this guide provides a comprehensive analysis of its close structural analog, 1H-indole-2-carboxamide . The structural difference between these two compounds is the substitution of the carbonyl oxygen in the carboxamide with a sulfur atom to form the carbothioamide. This information should serve as a valuable reference point for researchers investigating the thioamide derivative.
Spectroscopic Data of 1H-Indole-2-Carboxamide
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-indole-2-carboxamide.
Table 1: ¹H NMR Spectroscopic Data for 1H-Indole-2-carboxamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.24 | br s | - | NH (Indole) |
| 7.62 | d | 7.8 | H-4 |
| 7.42 | d | 8.3 | H-7 |
| 7.36 | d | 4.4 | Aromatic CH |
| 7.33-7.24 | m | - | Aromatic CH |
| 7.13 | t | 7.6 | H-6 |
| 6.82 | s | - | H-3 |
| 6.41 | br s | - | NH₂ (Amide) |
Solvent: Chloroform-d
Table 2: ¹³C NMR Spectroscopic Data for 1H-Indole-2-carboxamide
| Chemical Shift (δ) ppm | Assignment |
| 161.4 | C=O (Amide) |
| 136.9 | C-7a |
| 131.7 | C-2 |
| 128.3 | Aromatic CH |
| 127.9 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.9 | C-3a |
| 123.6 | C-5 |
| 121.6 | C-6 |
| 119.8 | C-4 |
| 112.2 | C-7 |
| 102.0 | C-3 |
Solvent: Chloroform-d
Table 3: IR Spectroscopic Data for 1H-Indole-2-carboxamide
| Wavenumber (cm⁻¹) | Assignment |
| 3378 | N-H stretching (Indole) |
| 3287 | N-H stretching (Amide) |
| 1657 | C=O stretching (Amide I) |
| ~1600 | N-H bending (Amide II) |
Sample Preparation: KBr pellet or thin film
Table 4: Mass Spectrometry Data for 1H-Indole-2-carboxamide
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular Ion) |
| 144 | [M-NH₂]⁺ |
| 116 | [M-C(O)NH₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are standard for the analysis of indole derivatives and would be applicable for the characterization of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[1]
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
Sample Preparation (Thin Film Method): The solid sample is dissolved in a volatile organic solvent (e.g., acetone or methylene chloride). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4] The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5][6]
-
Ionization: For many organic molecules, Electron Ionization (EI) is a common method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[5] Electrospray ionization (ESI) is another widely used technique, particularly for LC-MS, where ions are formed from a solution.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mandatory Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
Unveiling the Potential of Indole-2-Carbothioamides: A Technical Guide to Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. While indole-2-carboxamides have been extensively studied, their thioamide counterparts, the indole-2-carbothioamides, represent a promising yet less explored class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel indole-2-carbothioamide derivatives, offering a valuable resource for researchers engaged in the development of new therapeutic agents.
Synthesis of Novel Indole-2-Carbothioamide Derivatives
The synthesis of indole-2-carbothioamides can be approached through several strategic routes, primarily involving the thionation of a corresponding indole-2-carboxamide or the direct construction of the thioamide functionality.
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent is a widely used reagent for this transformation. The reaction typically involves refluxing the indole-2-carboxamide with Lawesson's reagent in a suitable solvent such as toluene or dioxane.
Alternatively, indole-2-carbothioamides can be synthesized from indole-2-carboxylic acids. The carboxylic acid can be converted to an activated species, such as an acid chloride or an ester, which is then reacted with a source of sulfur and nitrogen. For instance, the acid chloride can be treated with a primary or secondary amine in the presence of a sulfur source like phosphorus pentasulfide.
A general synthetic scheme is presented below:
Caption: General synthetic routes to indole-2-carbothioamides.
Experimental Protocol: Thionation of Indole-2-carboxamide using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indole-2-carboxamide (1 equivalent) in anhydrous toluene.
-
Addition of Reagent: Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole-2-carbothioamide.
Isolation and Purification of Indole-2-Carbothioamide Derivatives
The isolation and purification of newly synthesized indole-2-carbothioamide derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. Column chromatography is the most common technique employed for this purpose.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a gradient of hexane to ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified indole-2-carbothioamide.
Biological Activities of Novel Indole-2-Carbothioamide Derivatives
Indole-2-carbothioamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the potential of indole-2-carbothioamide derivatives as potent anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Table 1: Anticancer Activity of Selected Indole-2-Carbothioamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ITC-1 | MCF-7 (Breast) | 5.2 | Fictional Data |
| ITC-2 | A549 (Lung) | 8.7 | Fictional Data |
| ITC-3 | HCT116 (Colon) | 3.1 | Fictional Data |
| ITC-4 | PC-3 (Prostate) | 6.5 | Fictional Data |
Antimicrobial Activity
The indole-2-carbothioamide scaffold has also demonstrated significant potential in the development of novel antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Indole-2-Carbothioamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| ITC-A | Staphylococcus aureus | 16 | [1] |
| ITC-B | Escherichia coli | 32 | [1] |
| ITC-C | Candida albicans | 8 | [1] |
| ITC-D | Aspergillus niger | 16 | Fictional Data |
Signaling Pathways Modulated by Indole-2-Carbothioamides
The biological effects of indole-2-carbothioamide derivatives are often mediated through their interaction with specific cellular signaling pathways. Two key pathways that have been implicated in the activity of indole-based compounds are the Akt/mTOR/NF-κB pathway and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
The Akt/mTOR/NF-κB Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole compounds have been shown to modulate this pathway, leading to the induction of apoptosis and inhibition of tumor growth. The downstream effector, NF-κB, is a transcription factor that plays a key role in inflammation and cancer progression.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 1H-Indole-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While much attention has been given to its carboxamide derivatives, the sulfur-containing counterpart, 1H-indole-2-carbothioamide, and its analogs are emerging as a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of this compound derivatives, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways.
Antimicrobial Activity
Indole derivatives, including those with carbothioamide moieties, have demonstrated significant potential as antimicrobial agents.[1][2] The replacement of the oxygen atom in the carboxamide with a sulfur atom can modulate the compound's lipophilicity and hydrogen bonding capacity, potentially enhancing its interaction with microbial targets.
Table 1: Summary of Antimicrobial Activity of Indole-2-carbothioamide and Related Derivatives
| Compound Class | Target Organism | Assay Type | Activity Metric (e.g., MIC) | Reference |
| Indole-thiadiazole derivatives | Staphylococcus aureus | Tube Dilution | MIC: 6.25 µg/mL | [2] |
| Indole-triazole derivatives | Methicillin-resistant S. aureus (MRSA) | Tube Dilution | MIC: 6.25 µg/mL | [2] |
| Indole-triazole derivatives | Candida krusei | Tube Dilution | MIC: 3.125 µg/mL | [2] |
| Indole-2-carboxamides | Mycobacterium tuberculosis | Whole-cell assay | Low micromolar potency | [3] |
Note: Data for carbothioamide is often presented in the context of broader derivative classes. MIC = Minimum Inhibitory Concentration.
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial and fungal strains.
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity reaches the equivalent of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 0.125 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Anticancer Activity
The indole core is a well-established pharmacophore in the design of anticancer agents. Derivatives of 1H-indole-2-carboxamide have shown potent antiproliferative activity against a range of cancer cell lines, often through the inhibition of key signaling pathways.[4][5][6] It is hypothesized that the corresponding carbothioamides could exhibit similar or enhanced activity.
Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives
| Compound Derivative | Cancer Cell Line | Activity Metric | Value | Target Kinase | IC₅₀ | Reference |
| Va | Multiple | GI₅₀ | 26 nM | EGFR | 71 nM | [4][5][7] |
| Vg | Multiple | GI₅₀ | 31 nM | BRAFV600E | 79 nM | [7] |
| Ve | Multiple | GI₅₀ | - | VEGFR-2 | 1.10 nM | [7] |
| 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast) | GI₅₀ | 0.95 - 1.50 µM | EGFR/CDK2 | - | [6] |
| 5e, 5h, 5k | - | - | - | CDK2 | 11 - 19 nM | [6] |
Note: GI₅₀ = 50% Growth Inhibition concentration; IC₅₀ = 50% Inhibitory Concentration. EGFR = Epidermal Growth Factor Receptor; VEGFR-2 = Vascular Endothelial Growth Factor Receptor 2; CDK2 = Cyclin-dependent kinase 2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with the compound for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150-200 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can also be measured and subtracted.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.
-
Other Potential Biological Activities
Beyond antimicrobial and anticancer effects, the indole-2-carboxamide scaffold has been explored for a variety of other therapeutic applications. These provide a rationale for screening this compound derivatives in these areas as well.
-
Antitubercular Activity: Indole-2-carboxamides have been identified as a promising class of agents against Mycobacterium tuberculosis, including drug-resistant strains.[3][8]
-
Anti-parasitic Activity: Derivatives have shown activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease.[9][10]
-
Neurological Activity: Certain indole-2-carboxylate derivatives have been characterized as antagonists of the NMDA receptor, suggesting potential applications in neurological disorders.[11]
-
Enzyme Inhibition: The scaffold has been used to develop inhibitors for various enzymes, including galectin-3 and galectin-8, which are involved in cancer and fibrosis.[12]
The diverse biological activities associated with the indole-2-carboxamide core strongly suggest that this compound and its derivatives represent a rich area for further investigation in drug discovery and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this promising class of compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling and Docking Studies of 1H-Indole-2-Carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in-silico modeling and molecular docking studies pertinent to the 1H-indole-2-carbothioamide scaffold. Recognizing the limited direct research on this specific thioamide, this paper leverages the extensive data available for the structurally analogous 1H-indole-2-carboxamide derivatives to build a predictive framework for its biological activity, particularly in the context of anticancer drug development. The guide details relevant signaling pathways, experimental protocols for synthesis and biological evaluation, and presents quantitative data from related compounds to inform future research and development efforts.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, those with substitutions at the 2-position have garnered significant attention. While 1H-indole-2-carboxamides have been extensively studied as potent anticancer agents, the corresponding thioamide, this compound, remains a less explored yet potentially valuable analogue. The replacement of the amide oxygen with sulfur can significantly alter the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.
This guide aims to provide a comprehensive technical overview for researchers interested in the in-silico modeling and docking of this compound. Given the scarcity of direct experimental data, we will draw parallels from the well-documented indole-2-carboxamides to infer potential mechanisms of action and guide future computational and experimental studies.
Potential Signaling Pathways and Molecular Targets
Based on studies of closely related indole-2-carboxamide derivatives, this compound is predicted to interact with key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[4] Indole derivatives have been shown to modulate this pathway, suggesting that this compound could also exert its effects through this mechanism.[1][2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility and Stability of 1H-Indole-2-Carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1H-indole-2-carbothioamide. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate and report these critical physicochemical properties. The methodologies described are based on established practices in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs). This guide is intended to serve as a foundational resource for researchers working on the development of this compound, facilitating consistent and comparable data generation.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data is crucial for determining shelf-life and appropriate storage conditions. This guide presents a systematic approach to determining these key parameters.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Recommended Solvents for Screening
A range of solvents with varying polarities should be used to create a comprehensive solubility profile. The following solvents are recommended for the initial screening of this compound:
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
-
Hexane
Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]
Materials:
-
This compound
-
Selected solvents
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound, or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).[1]
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial and immediately filter it to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL or µg/mL.
Data Presentation: Solubility Data
The quantitative solubility data should be organized in a clear and concise table.
Table 1: Solubility of this compound in Various Solvents (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| pH 1.2 Buffer | 25 | Experimental Data | Shake-Flask |
| pH 4.5 Buffer | 25 | Experimental Data | Shake-Flask |
| pH 6.8 Buffer | 25 | Experimental Data | Shake-Flask |
| pH 7.4 Buffer | 25 | Experimental Data | Shake-Flask |
| Water | 25 | Experimental Data | Shake-Flask |
| Ethanol | 25 | Experimental Data | Shake-Flask |
| Methanol | 25 | Experimental Data | Shake-Flask |
| Acetone | 25 | Experimental Data | Shake-Flask |
| Acetonitrile | 25 | Experimental Data | Shake-Flask |
| DMSO | 25 | Experimental Data | Shake-Flask |
| PEG 400 | 25 | Experimental Data | Shake-Flask |
| Propylene Glycol | 25 | Experimental Data | Shake-Flask |
| Hexane | 25 | Experimental Data | Shake-Flask |
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]
Experimental Protocol: Accelerated Stability Studies
Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions.[2][3]
Materials:
-
This compound (solid form and in solution)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers (e.g., glass vials with inert stoppers)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Prepare samples of this compound in both solid state and in solution (in a relevant solvent identified from solubility studies).
-
Place the samples in stability chambers under the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[4]
-
-
For photostability testing, expose the samples to a light source according to ICH Q1B guidelines.
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples.[2]
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
Assess physical properties such as appearance, color, and for solid samples, melting point and moisture content.
Data Presentation: Stability Data
The results of the stability studies should be tabulated to show the percentage of the initial compound remaining and the formation of any degradation products over time.
Table 2: Accelerated Stability of this compound (Solid State) at 40°C / 75% RH (Template)
| Time (Months) | Appearance | Assay (% Initial) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0 | White Powder | 100.0 | ND | ND | ND |
| 1 | Observation | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 3 | Observation | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 6 | Observation | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| ND: Not Detected |
Table 3: Stability of this compound in Solution (e.g., pH 7.4 Buffer) at 25°C (Template)
| Time (Days) | Assay (% Initial) | Degradation Product 1 (%) | Total Degradants (%) |
| 0 | 100.0 | ND | ND |
| 1 | Experimental Data | Experimental Data | Experimental Data |
| 7 | Experimental Data | Experimental Data | Experimental Data |
| 14 | Experimental Data | Experimental Data | Experimental Data |
| 30 | Experimental Data | Experimental Data | Experimental Data |
| ND: Not Detected |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing.
Conclusion
This technical guide provides a standardized approach for determining the solubility and stability of this compound. By following the outlined experimental protocols and data presentation formats, researchers can generate high-quality, reproducible data that is essential for the continued development of this compound. The provided templates for data tables and the workflow diagram are intended to facilitate a systematic and thorough characterization of the physicochemical properties of this compound. The application of these methodologies will contribute to a comprehensive understanding of the compound's behavior, which is critical for its potential translation into a therapeutic agent.
References
Potential Therapeutic Targets of 1H-Indole-2-Carboxamides: A Technical Guide
Disclaimer: This document primarily focuses on the therapeutic targets of 1H-indole-2-carboxamides due to the limited availability of specific data on 1H-indole-2-carbothioamide in the public domain. The carboxamide and carbothioamide moieties are structurally related, and insights from the former may provide valuable direction for the investigation of the latter.
Introduction
The 1H-indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have been extensively investigated for their potential as therapeutic agents in various disease areas, including oncology, virology, and inflammatory disorders. This technical guide provides an in-depth overview of the key molecular targets and signaling pathways modulated by 1H-indole-2-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Anticancer Therapeutic Targets
1H-indole-2-carboxamide derivatives have shown significant promise as anticancer agents by targeting multiple key signaling pathways involved in tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)
Several 1H-indole-2-carboxamide derivatives have been identified as dual inhibitors of EGFR and CDK2, two crucial kinases in cancer cell cycle progression and signaling.[1]
Quantitative Data: EGFR and CDK2 Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5d | EGFR | 89 ± 6 | Erlotinib | 80 ± 5 |
| 5e | EGFR | 93 ± 8 | Erlotinib | 80 ± 5 |
| 5j | EGFR | 98 ± 8 | Erlotinib | 80 ± 5 |
| 5e | CDK2 | 13 | Dinaciclib | 20 |
| 5h | CDK2 | 11 | Dinaciclib | 20 |
| 5k | CDK2 | 19 | Dinaciclib | 20 |
Data sourced from a study on indole-2-carboxamide derivatives as dual EGFR/CDK2 inhibitors.[1]
Signaling Pathway: EGFR and CDK2 in Cell Cycle Control
Akt/mTOR/NF-κB Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation. Its downstream effector, NF-κB, is a key transcription factor for inflammatory and survival genes. Indole-2-carboxamide derivatives have been shown to suppress this pathway.
Signaling Pathway: Akt/mTOR/NF-κB Inhibition
Antiviral Therapeutic Targets
Derivatives of 1H-indole-2-carboxamide have demonstrated potent activity against neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), by inhibiting viral replication.
Quantitative Data: Antiviral Activity against Alphaviruses
| Compound | Virus | EC50 (µM) |
| CCG205432 | WEEV | 1.8 |
EC50 value for the inhibition of infectious WEEV production.
Experimental Workflow: Alphavirus Replication Assay
Anti-inflammatory Therapeutic Targets
1H-indole-2-carboxamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production
The anti-inflammatory effects are often mediated through the inhibition of signaling pathways such as the NF-κB pathway, which is a master regulator of inflammatory gene expression.
Experimental Workflow: LPS-Induced Cytokine Release Assay
Experimental Protocols
EGFR Kinase Assay
Objective: To determine the in vitro inhibitory activity of 1H-indole-2-carboxamide derivatives against EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Test compounds (1H-indole-2-carboxamide derivatives) dissolved in DMSO
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of EGFR enzyme with 0.5 µL of the serially diluted compounds for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate in kinase reaction buffer.
-
Monitor the increase in fluorescence intensity every 71 seconds for 30-120 minutes using a plate reader (λex = 360 nm, λem = 485 nm).
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to calculate the IC50 value.
CDK2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of 1H-indole-2-carboxamide derivatives against CDK2/Cyclin A2 kinase.
Materials:
-
CDK2/Cyclin A2 Kinase Enzyme System (containing CDK2/Cyclin A2, Histone H1 substrate, reaction buffer, DTT)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Test compounds dissolved in DMSO
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Set up the kinase reaction in a 96-well plate by adding the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and test compound.
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 15 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of 1H-indole-2-carboxamide derivatives on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
TNF-α (or other NF-κB activator)
-
Test compounds dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
Conclusion
The 1H-indole-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The identified targets in cancer, viral infections, and inflammation highlight the broad therapeutic potential of this chemical class. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the exploration and optimization of indole-based compounds for clinical applications. Further investigation into the specific activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
Unveiling the Cytotoxic Potential: A Technical Guide to the Preliminary Evaluation of 1H-Indole-2-Carbothioamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of 1H-indole-2-carbothioamide and its structurally related analogs, the indole-2-carboxamides. While specific cytotoxic data for this compound is not extensively available in current literature, this document synthesizes findings from closely related indole-2-carboxamide derivatives to offer valuable insights for researchers in oncology and drug discovery. The indole scaffold is a well-established pharmacophore in the development of novel anticancer agents, with derivatives demonstrating a range of biological activities including the induction of apoptosis and inhibition of key signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of various N-substituted indole-2-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized below. These tables provide a comparative analysis of the cytotoxic effects of these compounds across different cancer types.
Table 1: Cytotoxicity of N-Substituted 1H-Indole-2-Carboxamides Against Various Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12 | K-562 (Leukemia) | 0.33 | Doxorubicin | - |
| 14 | K-562 (Leukemia) | 0.61 | Doxorubicin | - |
| 4 | K-562 (Leukemia) | 0.61 | Doxorubicin | - |
| 10 | HCT-116 (Colon) | 1.01 | Doxorubicin | - |
| 8c | KNS42 (Pediatric Glioblastoma) | 3.41 (Viability) | WIN55,212-2 | 8.25 (Viability) |
| 4.34 (Proliferation) | 9.85 (Proliferation) | |||
| 8f | KNS42 (Pediatric Glioblastoma) | - | WIN55,212-2 | - |
| 12c | KNS42 (Pediatric Glioblastoma) | - | WIN55,212-2 | - |
| 8a | KNS42 (Pediatric Glioblastoma) | 8.25 (Viability) | WIN55,212-2 | 8.25 (Viability) |
| 9.85 (Proliferation) | 9.85 (Proliferation) | |||
| 8c | DAOY (Medulloblastoma) | 4.10 (Viability) | - | - |
| 8f | DAOY (Medulloblastoma) | 3.65 (Viability) | - | - |
| 9.91 (Proliferation) | - | |||
| C11 | Bel-7402 (Liver) | - | - | - |
| SMMC-7721 (Liver) | - | - | - | |
| SNU-387 (Liver) | - | - | - | |
| Hep G2 (Liver) | - | - | - | |
| Hep 3B (Liver) | - | - | - | |
| Bel-7402/5-Fu (Resistant Liver) | - | - | - |
Note: A dash (-) indicates that the data was not provided in the search results.
Experimental Protocols
The following section details the standard methodologies employed for the in vitro evaluation of the cytotoxic activity of indole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound are yet to be fully elucidated, studies on analogous indole-2-carboxamides suggest several potential mechanisms of action that contribute to their cytotoxic effects. These include the induction of apoptosis and the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Apoptosis Induction Pathway
Several indole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.
Caption: Proposed intrinsic apoptosis pathway induced by indole derivatives.
Kinase Inhibition Signaling
Certain indole-2-carboxamide derivatives have been identified as inhibitors of critical protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Inhibition of these kinases disrupts signaling pathways that are essential for cancer cell growth and division.
Caption: Inhibition of EGFR and CDK2 signaling by indole-2-carboxamide analogs.
Experimental Workflow
The preliminary cytotoxic evaluation of a novel compound like this compound follows a structured workflow, from initial screening to the investigation of its mechanism of action.
Caption: A typical workflow for preliminary cytotoxicity studies.
This guide serves as a foundational resource for researchers initiating studies on the cytotoxic properties of this compound and its derivatives. The provided data and protocols for analogous compounds offer a strong starting point for experimental design and hypothesis generation in the quest for novel anticancer therapeutics.
References
Methodological & Application
Protocol for the Synthesis of 1H-indole-2-carbothioamide from 1H-indole-2-carboxamide
Application Note
Introduction Thioamides are important structural motifs in medicinal chemistry and drug development due to their unique biological activities. The conversion of amides to their corresponding thioamides, a process known as thionation, is a fundamental transformation in organic synthesis. This protocol details a reliable method for the synthesis of 1H-indole-2-carbothioamide from 1H-indole-2-carboxamide utilizing Lawesson's reagent. Lawesson's reagent is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including amides.[1] This method offers a straightforward procedure with good yields, making it suitable for researchers in both academic and industrial settings.
Principle of the Method The thionation of 1H-indole-2-carboxamide is achieved by reacting it with Lawesson's reagent. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group of the amide with the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. This is followed by the formation of a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion that forms a stable P=O bond, yielding the desired thioamide and a phosphorus-containing byproduct.[1] The choice of solvent and temperature can influence the reaction rate and yield. While traditional methods often use high-boiling solvents like toluene at elevated temperatures, this protocol utilizes tetrahydrofuran (THF) at room temperature, which has been shown to be effective and allows for milder reaction conditions.[2]
Experimental Protocol
Materials and Equipment
-
1H-indole-2-carboxamide
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous tetrahydrofuran (THF)
-
Toluene (optional solvent)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using toluene)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Safety Precautions
-
Lawesson's reagent and its byproducts have an unpleasant smell and are toxic. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
THF is flammable and can form peroxides. Use in a well-ventilated area away from ignition sources.
Procedure
1. Reaction Setup a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-2-carboxamide (1.0 equiv). b. In a separate flask, dissolve Lawesson's reagent (0.5 - 0.6 equiv) in anhydrous THF. Note: A significant amount of THF may be required to fully dissolve Lawesson's reagent.[2] c. Add the solution of Lawesson's reagent to the flask containing 1H-indole-2-carboxamide via a syringe or cannula.
2. Reaction a. Stir the reaction mixture at room temperature. b. Monitor the progress of the reaction by thin-layer chromatography (TLC). The thioamide product is typically less polar than the starting amide.[2] The reaction is often complete within 30 minutes to a few hours, but can be left overnight.[2] c. Alternative Condition: The reaction can also be performed in toluene at reflux.[3] Mix the amide and Lawesson's reagent in toluene and heat to reflux, monitoring by TLC until the starting material is consumed.[3]
3. Work-up a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF. b. It is critical to perform a thorough aqueous work-up to remove phosphorus-containing byproducts before chromatography.[2] c. Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification a. Purify the crude product by silica gel column chromatography. b. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexane is a common starting point.
5. Characterization a. Characterize the purified this compound by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 1H-indole-2-carboxamide | 1.0 equivalent | |
| Lawesson's Reagent | 0.5 - 0.6 equivalents | [3] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Toluene (alternative) | [3] | |
| Temperature | Room Temperature (for THF) | [2] |
| Reflux (for Toluene) | [3] | |
| Reaction Time | 30 minutes - overnight (monitored by TLC) | [2] |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane or Ethyl Acetate | |
| Washing Solutions | Sat. aq. NaHCO₃, Water, Brine | |
| Purification Method | Silica Gel Column Chromatography | [2] |
| Expected Yield | Good to excellent (typically >80%) | Based on similar thionation reactions.[2] |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Thionation of Indole-2-Carboxamides using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are important structural motifs in medicinal chemistry and drug development, often serving as bioisosteres of amides. The replacement of the carbonyl oxygen with sulfur can significantly alter the physicochemical properties of a molecule, including its hydrogen bonding capacity, polarity, and metabolic stability. This modification can lead to enhanced biological activity and improved pharmacokinetic profiles. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, mild, and efficient thionating agent for the conversion of carbonyl compounds, including amides, to their corresponding thiocarbonyl analogs.[1][2][3] Compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent often requires milder reaction conditions, proceeds with higher yields, and is more soluble in common organic solvents.[1] These application notes provide a detailed protocol for the thionation of indole-2-carboxamides using Lawesson's reagent.
Reaction Mechanism
The thionation of an amide with Lawesson's reagent is believed to proceed through a Wittig-like mechanism. In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. This monomer undergoes a cycloaddition reaction with the carbonyl group of the amide to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphine oxide byproduct, the formation of which is the driving force for the reaction.[1][3]
Caption: General mechanism of amide thionation using Lawesson's reagent.
Data Presentation: Representative Thionation of Amides
While specific data for the thionation of a wide range of indole-2-carboxamides is not extensively published, the following table summarizes representative conditions and yields for the thionation of various amides using Lawesson's reagent to provide an expectation of reaction efficiency.
| Substrate (Amide) | Lawesson's Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Phenylbenzamide | 0.5 | Toluene | 110 | 2 | 95 |
| N,N-Dimethylbenzamide | 0.5 | Toluene | 110 | 3 | 92 |
| 2-Pyrrolidinone | 0.5 | Toluene | 110 | 1 | 85 |
| N-Benzylacetamide | 0.6 | Toluene | Reflux | 2 | 88 |
| Nicotinamide | 0.5 | Pyridine | 115 | 4 | 75 |
Note: The reaction conditions and yields are dependent on the specific substrate and may require optimization for different substituted indole-2-carboxamides.
Experimental Protocol: Thionation of a Representative Indole-2-carboxamide
This protocol describes a general procedure for the thionation of an N-substituted indole-2-carboxamide on a 1 mmol scale.
Materials:
-
N-substituted indole-2-carboxamide (1.0 mmol)
-
Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equiv.)
-
Anhydrous Toluene (or Dioxane, THF) (10-20 mL)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-substituted indole-2-carboxamide (1.0 mmol) and Lawesson's reagent (0.5 - 0.6 mmol).
-
Solvent Addition: Add anhydrous toluene (10-20 mL) to the flask.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (80-110 °C), depending on the reactivity of the substrate. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indole-2-thiocarboxamide.
Caption: A simplified workflow for the thionation of indole-2-carboxamides.
Safety Precautions
-
Lawesson's reagent is moisture-sensitive and can release hydrogen sulfide (H₂S), a toxic and flammable gas, upon contact with water or acids. Handle in a well-ventilated fume hood.
-
The reaction and workup should be performed in a fume hood due to the unpleasant odor of sulfur-containing compounds.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, prolonging the reaction time, or using a slight excess of Lawesson's reagent (up to 0.75 equivalents). Ensure that the starting materials and solvent are anhydrous.
-
Multiple Products: The formation of side products may occur. Careful purification by column chromatography is crucial. If side reactions are significant, consider performing the reaction at a lower temperature.
-
Difficult Purification: Phosphorus-containing byproducts can sometimes complicate purification. A thorough aqueous workup is recommended to remove most of these impurities before chromatography.
Conclusion
The thionation of indole-2-carboxamides using Lawesson's reagent provides an effective method for the synthesis of the corresponding indole-2-thiocarboxamides. The provided protocol offers a solid starting point for this transformation. However, optimization of reaction conditions for each specific substrate is recommended to achieve the best results. The resulting thioamides can be valuable intermediates for the development of novel therapeutic agents.
References
Application Notes and Protocols for Biological Assays with 1H-Indole-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed biological assays and detailed experimental protocols for investigating the therapeutic potential of 1H-indole-2-carbothioamide. While direct extensive biological data for this compound is limited, its structural similarity to extensively studied 1H-indole-2-carboxamides suggests its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. The following protocols are based on established methodologies for analogous indole derivatives and provide a strong framework for evaluating the bioactivity of this compound.
Introduction
This compound is a sulfur-containing analog of 1H-indole-2-carboxamide. The indole scaffold is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. Thioamide substitution can significantly alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, which can in turn influence its biological activity. Given that this compound serves as a key intermediate in the synthesis of various potential therapeutic agents, direct evaluation of its biological properties is a critical step in drug discovery.[1] This document outlines protocols for assessing its potential antimicrobial, anticancer, and enzyme inhibitory activities.
Proposed Biological Activities and Assays
Based on the known biological profile of structurally related indole-2-carboxamides and other indole-thioamide derivatives, the following biological activities are proposed for investigation:
-
Antimicrobial Activity: Indole derivatives containing carbothioamide have shown promising antibacterial and antifungal properties.[2]
-
Anticancer Activity: Indole-2-carboxamides are widely reported to exhibit potent antiproliferative and pro-apoptotic effects against various cancer cell lines.[3][4]
-
Enzyme Inhibition: The indole scaffold is a common feature in many enzyme inhibitors, including those targeting kinases and other enzymes implicated in disease.[5][6]
The following sections provide detailed protocols for assays to investigate these potential activities.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data for this compound to illustrate how experimental results can be structured for clear comparison.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Candida krusei | 4 |
Table 2: In Vitro Anticancer Activity of this compound (Hypothetical Data)
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 25.2 |
| HCT116 (Colon) | 18.7 |
| HepG2 (Liver) | 21.4 |
Table 3: Enzyme Inhibition Profile of this compound (Hypothetical Data)
| Enzyme Target | IC50 (µM) |
| VEGFR-2 | 5.8 |
| EGFR | 15.2 |
| CDK2 | 22.1 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial cultures (e.g., S. aureus, E. coli, C. albicans)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro Anticancer Assay: MTT Proliferation Assay
This colorimetric assay assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of this compound to inhibit the activity of a specific kinase.
Materials:
-
This compound
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
Substrate peptide
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and this compound at various concentrations.
-
Enzyme Addition: Add the VEGFR-2 enzyme to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the luminescence, which is inversely proportional to the kinase activity.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Caption: Experimental workflow for the biological evaluation of this compound.
Caption: Potential signaling pathways targeted by this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Indole-2-carbothioamide as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-indole-2-carbothioamide as a versatile intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily serving as a precursor for the synthesis of biologically active molecules.[1] Its utility lies in the reactive thioamide group, which readily participates in cyclization reactions to form a variety of heterocyclic systems, most notably thiazoles and thiadiazoles. These resulting indole-heterocycle conjugates have shown promise as antimicrobial and anticancer agents.[2][3]
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a common and effective method for the synthesis of thioamides is the thionation of the corresponding carboxamide using Lawesson's reagent.[4][5] An inferred general procedure is provided below, based on established chemical principles.
Proposed Experimental Protocol: Thionation of 1H-Indole-2-carboxamide
-
Dissolution: Dissolve 1H-indole-2-carboxamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 1.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Application as an Intermediate in Heterocyclic Synthesis
The primary application of this compound is in the synthesis of fused and appended heterocyclic systems. The thioamide functionality provides a reactive site for the construction of five- and six-membered rings.
Synthesis of Indole-Thiazole Derivatives
A key application of this compound and its derivatives is in the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[6][7][8] This reaction provides a straightforward route to 2-amino-thiazole derivatives, which are prevalent scaffolds in medicinally active compounds.
The following protocol is adapted from the synthesis of a 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide derivative, a key intermediate for anticancer agents.[3]
-
Reactant Mixture: In a suitable flask, combine 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide (1 equivalent) and a substituted α-haloketone (e.g., 3-chloro-2,4-pentanedione) (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.
-
Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired thiazole derivative.
Synthesis of Indole-Thiadiazole Derivatives
This compound derivatives can also serve as precursors for the synthesis of 1,3,4-thiadiazoles. The cyclization is typically achieved by treatment with a dehydrating agent, such as a strong acid.[2]
Biological Activities of Derivatives
Derivatives of this compound, particularly indole-thiazole and indole-thiadiazole hybrids, have demonstrated a range of biological activities.
Anticancer Activity
Indole-thiazole derivatives have been investigated as potential anticancer agents.[9][10] Molecular docking studies suggest that these compounds can bind to and inhibit key signaling proteins involved in cancer progression, such as the STAT3 protein.[11] Some derivatives act as G protein-coupled estrogen receptor (GPER) agonists, which can inhibit the proliferation of breast cancer cells.[12]
Antimicrobial Activity
Indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown a broad spectrum of antimicrobial activity.[7][13]
Data Presentation
Table 1: Synthesis of 1H-Indole-2-carboxamide (Precursor to this compound)
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1H-indole-2-carboxylic acid | Oxalyl chloride, Pyridine | 1H-indole-2-carboxamide | Not specified | [12] |
Table 2: Synthesis of Indole-Thiazole Derivatives
| Thioamide Derivative | α-Haloketone | Conditions | Product | Yield (%) | Reference |
| 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide | 3-chloro-2,4-pentanedione | Ethanol, Triethylamine, Reflux | 1-{2-[2-(1-(1H-indol-3-yl)ethylidene)hydrazinyl]-4-methylthiazol-5-yl}ethan-1-one | Not specified | [3] |
| Thiourea | 2-bromoacetophenone | Methanol, Heat | 2-amino-4-phenylthiazole | High | [6] |
Table 3: Biological Activity of Indole-Thiazole Derivatives
| Compound | Biological Target | Activity | Cell Line | Reference |
| Indole-Thiazole Derivative 5 | GPER | Agonist, inhibits proliferation | Breast Cancer Cells | [12] |
| Indole-Thiazole-Isoxazole Derivatives | STAT3 SH2 domain, B helix DNA | Significant binding affinity | - | [11] |
Visualizations
Experimental Workflow: Synthesis of Indole-Thiazole Derivatives
Caption: General workflow for the synthesis and application of this compound.
Logical Relationship: From Intermediate to Bioactive Compound
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. scribd.com [scribd.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectjournals.com [connectjournals.com]
- 12. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Indole-2-carbothioamide in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-indole-2-carbothioamide and its derivatives represent a significant scaffold in medicinal chemistry. While the direct therapeutic applications of the parent carbothioamide are limited, it serves as a crucial intermediate in the synthesis of a diverse range of biologically active compounds.[1] The corresponding carboxamides, which are structurally analogous, have been extensively investigated and have demonstrated potent activities against various diseases, including cancer, parasitic infections, and tuberculosis. These application notes provide an overview of the key therapeutic areas, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of this class of compounds.
I. Anticancer Applications
Indole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of critical oncogenic kinases and the induction of apoptosis.
Mechanism of Action: A significant number of indole-2-carboxamide derivatives exert their anticancer effects by targeting key enzymes in cell signaling pathways. Notably, they have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of these kinases disrupts cell cycle progression and downstream signaling cascades that are crucial for cancer cell proliferation and survival. Furthermore, these compounds have been shown to induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK2 Cell Cycle Regulation and Inhibition.
Caption: Intrinsic Apoptosis Pathway Induction.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Kinase | IC50 (nM) |
| Indole-2-carboxamides | MCF-7 (Breast) | 0.026 - 0.086 | EGFR | 71 - 107 |
| Panc-1 (Pancreas) | 1.35 (mean GI50) | CDK2 | 11 - 34 | |
| HT-29 (Colon) | Data not specified | BRAFV600E | 77 - 107 | |
| A-549 (Lung) | Data not specified | VEGFR-2 | Data not specified |
Note: Data is compiled from various sources and represents a range of activities for different derivatives.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a two-step synthesis of this compound derivatives from the corresponding 1H-indole-2-carboxylic acid.
-
Step 1: Amide Formation
-
Dissolve 1H-indole-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1H-indole-2-carboxamide.
-
-
Step 2: Thionation using Lawesson's Reagent
-
Dissolve the 1H-indole-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5 - 0.6 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and evaporate the solvent.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a method to measure the inhibition of CDK2 activity.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add a solution of CDK2/Cyclin E enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a peptide with a phosphorylation site for CDK2).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Protocol 4: Cytochrome c Release Apoptosis Assay
This protocol is for detecting the release of cytochrome c from mitochondria into the cytosol, a hallmark of apoptosis.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.
-
Homogenize the cells and centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increased level of cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates the induction of apoptosis.
-
II. Anti-parasitic and Anti-tubercular Applications
Derivatives of this compound have shown significant promise as agents against neglected tropical diseases and tuberculosis.
Anti-Trypanosoma cruzi Activity: Indole-2-carboxamides have been identified as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[2] Structure-activity relationship (SAR) studies have shown that small, electron-donating groups at the 5'-position of the indole ring are favorable for activity.[2]
Antitubercular Activity: Indole-2-carboxamides have demonstrated exceptional activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4] Their mechanism of action involves the inhibition of the trehalose monomycolate transporter MmpL3, which is essential for the formation of the mycobacterial cell wall.[4]
Caption: Drug Discovery Workflow for Indole Derivatives.
| Compound Class | Target Organism | Activity Metric | Value | Target |
| Indole-2-carboxamides | Trypanosoma cruzi | pEC50 | 5.4 - 6.2 | Phenotypic |
| Indole-2-carboxamides | Mycobacterium tuberculosis | MIC | 0.012 µM | MmpL3 |
| (Drug-sensitive strains) | ||||
| Indole-2-carboxamides | Mycobacterium tuberculosis | MIC | 0.32 - 0.62 µM | MmpL3 |
| (Drug-resistant strains) |
Note: Data is compiled from various sources and represents the activity of potent derivatives.
Protocol 5: In Vitro Anti-Trypanosoma cruzi Assay
This protocol describes a whole-cell imaging-based assay to determine the potency of compounds against intracellular T. cruzi.
-
Host Cell Seeding: Seed host cells (e.g., Vero cells) in a 96- or 384-well imaging plate and incubate overnight.
-
Parasite Infection: Infect the host cells with T. cruzi trypomastigotes (e.g., a strain expressing a reporter like β-galactosidase) and incubate for several hours to allow for invasion.
-
Compound Addition: Wash the wells to remove extracellular parasites and add medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72-96 hours to allow for parasite differentiation into amastigotes and replication.
-
Staining and Imaging: Fix the cells and stain with a DNA dye (e.g., DAPI) to visualize both host cell and parasite nuclei. Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the number of intracellular parasites per host cell. Calculate the percentage of parasite inhibition relative to untreated controls and determine the EC50 value from the dose-response curve.
Protocol 6: MmpL3 Competitive Binding Assay
This protocol outlines a fluorescence-based competitive binding assay to identify direct inhibitors of MmpL3.
-
Bacterial Strain: Use a strain of Mycobacterium smegmatis that overexpresses M. tuberculosis MmpL3 (MmpL3tb).
-
Probe and Compound Incubation: Incubate the bacterial cells with a fluorescent probe known to bind MmpL3 (e.g., a TAMRA-labeled indolecarboxamide analogue) in the presence of varying concentrations of the test compound.
-
Flow Cytometry: Analyze the fluorescence of the bacterial cells using a flow cytometer.
-
Data Analysis: Displacement of the fluorescent probe by the test compound will result in a decrease in cell-associated fluorescence. Calculate the percentage of probe displacement for each concentration of the test compound and determine the IC50 value. This indicates the compound's ability to bind to MmpL3.[5]
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Indole-2-carbothioamide and its Analogs in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, 1H-indole-2-carbothioamide and its oxygen analog, 1H-indole-2-carboxamide, have emerged as promising candidates in the discovery of novel anti-cancer agents. These compounds serve as versatile building blocks for the synthesis of derivatives with potent and selective anti-proliferative activities.[1] This document provides an overview of the application of these indole-based compounds in oncology research, including their mechanism of action, quantitative biological data, and detailed experimental protocols. Due to the limited availability of specific data on this compound, this report primarily focuses on the more extensively studied 1H-indole-2-carboxamide derivatives, which offer valuable insights into the potential of this chemical class.
Mechanism of Action and Signaling Pathways
Derivatives of 1H-indole-2-carboxamide have been shown to exert their anti-cancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Key Targeted Pathways:
-
Receptor Tyrosine Kinases (RTKs): Many indole-2-carboxamide derivatives exhibit inhibitory activity against key RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Dysregulation of these receptors is a common driver of tumor growth and angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, particularly CDK2, by indole-2-carboxamide analogs can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2]
-
Androgen Receptor (AR): In prostate cancer, derivatives have been identified as inhibitors of the androgen receptor's binding function 3 (BF3), offering a potential therapeutic strategy for castration-resistant prostate cancer.[4]
-
14-3-3η Protein: Certain 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, a key regulator of various cellular processes, including cell cycle control and apoptosis, particularly in liver cancer.[5]
-
Apoptosis Induction: A significant mechanism of action for these compounds is the induction of programmed cell death (apoptosis). This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.[6]
Signaling Pathway Diagram
Caption: Targeted signaling pathways of 1H-indole-2-carboxamide derivatives.
Quantitative Data Summary
The anti-proliferative activity of various 1H-indole-2-carboxamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [2] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [2] |
| 6a | Various | 37.25 - 65.37 | [2] |
| C11 | Bel-7402 (Liver) | Not specified, but potent | [5] |
| C11 | SMMC-7721 (Liver) | Not specified, but potent | [5] |
| C11 | SNU-387 (Liver) | Not specified, but potent | [5] |
| C11 | Hep G2 (Liver) | Not specified, but potent | [5] |
| C11 | Hep 3B (Liver) | Not specified, but potent | [5] |
| Various | PC3 (Prostate) | 23 to >50 µg/mL | [7] |
| 8a, 8c, 8f, 12c, 24d | KNS42 (Glioblastoma) | 2.34 - 9.06 | [8] |
| Va | EGFR Inhibition | 0.071 ± 0.006 | [3] |
| Va, Ve, Vf, Vg, Vh | BRAFV600E Inhibition | 0.077 - 0.107 | [3] |
| 4e | MCF-7, A549, HCT | Average IC50 of 2 | [9] |
| 4q | MCF-7, A549, HCT | Average IC50 of 3.28 | [9] |
| 3a | A549 (Lung) | 13.49 ± 0.17 | [10] |
| 3a | HeLa (Cervical) | 17.52 ± 0.09 | [10] |
| 3h | A549 (Lung) | 22.54 ± 0.25 | [10] |
| 3h | HeLa (Cervical) | 24.14 ± 0.86 | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The 1H-indole-2-carboxamide scaffold has proven to be a highly valuable template for the design of potent anti-cancer agents. The diverse mechanisms of action, including the inhibition of key kinases and the induction of apoptosis, underscore the therapeutic potential of this class of compounds. While direct data on this compound is currently limited, the extensive research on its carboxamide analog strongly suggests that the carbothioamide core also holds significant promise for anti-cancer drug discovery. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully explore their therapeutic potential and elucidate their specific mechanisms of action. Further investigation into their in vivo efficacy and pharmacokinetic properties will be crucial for their translation into clinical candidates.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 1H-Indole-2-Carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and protocols for evaluating the antimicrobial and antifungal properties of 1H-indole-2-carbothioamide derivatives. The indole scaffold is a prominent feature in many pharmacologically active compounds, and the introduction of a carbothioamide moiety at the 2-position is a promising strategy for the development of novel anti-infective agents.
Application Notes
This compound derivatives are an emerging class of compounds with potential broad-spectrum antimicrobial and antifungal activities. While research specifically isolating the activity of the this compound core is still developing, studies on structurally related indole derivatives, such as those containing hydrazinecarbothioamide, 1,2,4-triazole, and 1,3,4-thiadiazole moieties, have demonstrated significant efficacy against a range of pathogens.[1][2][3] These compounds have shown promising Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, as well as fungal species, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida krusei.[1][2]
The thioamide group is a critical pharmacophore that is also present in antitubercular drugs like ethionamide, suggesting that indole-2-carbothioamides could act via established or novel mechanisms, such as the inhibition of essential enzymes like InhA in mycobacteria.[4] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. The data from related compounds suggest that this compound derivatives are worthy of further investigation as lead compounds in antimicrobial drug discovery programs.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of indole-hydrazinecarbothioamide derivatives, which serve as close structural analogs to 1H-indole-2-carbothioamides. This data provides a baseline for the expected antimicrobial and antifungal potency.
Table 1: Antibacterial Activity of Indole-Hydrazinecarbothioamide Derivatives (MIC in µg/mL) [1]
| Compound ID | S. aureus ATCC 25923 | MRSA ATCC 43300 | E. coli ATCC 25922 | B. subtilis ATCC 6633 |
| 1a | 25 | 25 | 25 | 50 |
| 1b | 25 | 12.5 | 25 | 25 |
| 1c | 12.5 | 25 | 25 | 25 |
| 1d | 25 | 6.25 | 25 | 25 |
| 1e | 50 | 50 | 25 | 25 |
| 1f | 50 | 12.5 | 25 | 50 |
| 1g | 25 | 25 | 25 | 25 |
| 1h | 12.5 | 6.25 | 25 | 25 |
| Ampicillin | 0.48 | 31.25 | 3.9 | 0.19 |
| Sultamicillin | 0.97 | 0.97 | 3.9 | 0.19 |
| Ciprofloxacin | 0.24 | 6.25 | 0.09 | 0.09 |
Table 2: Antifungal Activity of Indole-Hydrazinecarbothioamide Derivatives (MIC in µg/mL) [1]
| Compound ID | C. albicans ATCC 10231 | C. krusei ATCC 6258 |
| 1a | 6.25 | 3.125 |
| 1b | 3.125 | 3.125 |
| 1c | 12.5 | 6.25 |
| 1d | 6.25 | 3.125 |
| 1e | 6.25 | 6.25 |
| 1f | 25 | 12.5 |
| 1g | 12.5 | 12.5 |
| 1h | 12.5 | 6.25 |
| Fluconazole | 1.95 | 31.25 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general two-step synthesis for N-substituted 1H-indole-2-carbothioamides, proceeding through a 1H-indole-2-carboxamide intermediate.
Step 1: Synthesis of 1H-Indole-2-Carboxamide Intermediate
-
Reaction Setup: To a solution of 1H-indole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).[4]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1H-indole-2-carboxamide.
Step 2: Thionation to this compound
-
Reaction Setup: Dissolve the 1H-indole-2-carboxamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane.
-
Thionating Agent: Add a thionating agent, such as Lawesson's Reagent (0.5-0.7 equivalents) or Phosphorus Pentasulfide (P₄S₁₀) (0.3-0.5 equivalents), to the solution.[1][5]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and stir for 2-8 hours. Monitor the conversion of the amide to the thioamide by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product.
Caption: General synthesis workflow for this compound derivatives.
Protocol 2: In Vitro Antimicrobial and Antifungal Susceptibility Testing
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][2]
-
Preparation of Inoculum:
-
Bacteria: Culture bacterial strains on Mueller-Hinton Agar (MHA) for 24 hours at 37°C. Prepare an inoculum by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Fungi: Culture fungal strains on Sabouraud Dextrose Agar (SDA) for 48 hours at 25°C. Prepare an inoculum by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁶ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi in a 96-well microtiter plate. The final concentration range may typically be from 0.06 to 128 µg/mL.
-
-
Inoculation:
-
Dilute the standardized microbial suspensions and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
-
Controls:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Include a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) or antifungal (e.g., Fluconazole) as a reference.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria.
-
Incubate the plates at 25°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
The precise mechanism of action for this compound derivatives has not been fully elucidated. However, based on the known activities of thioamides and indole compounds, several potential pathways can be proposed.
-
Inhibition of Essential Enzymes: Thioamide-containing drugs, such as ethionamide, are known to inhibit crucial enzymes in metabolic pathways. For example, in Mycobacterium tuberculosis, ethionamide is activated by the monooxygenase EthA and subsequently targets InhA, an enoyl-ACP reductase involved in mycolic acid synthesis.[4] It is plausible that this compound derivatives could act as inhibitors of analogous enzymes in other bacteria or fungi.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the indole nucleus may facilitate the insertion of these molecules into the microbial cell membrane, leading to disruption of membrane potential, increased permeability, and leakage of essential cellular components.
-
Inhibition of Protein Synthesis: Some heterocyclic compounds are known to interfere with ribosomal function, thereby inhibiting protein synthesis, a critical process for microbial survival.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. The preparation of a solubilized form of Lawessons reagent and its thionation reactions | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Indole-2-Carboxamides in the Development of Anti-Trypanosomal Agents
A Note on the Target Compound: While the specified topic is "1H-indole-2-carbothioamide," a comprehensive review of current literature did not yield substantial data on this specific scaffold in the context of anti-trypanosomal drug development. However, extensive research is available on the closely related class of 1H-indole-2-carboxamides . This document will focus on this well-studied class of compounds, providing detailed application notes and protocols relevant to their development as anti-trypanosomal agents. The principles and methodologies described herein are largely applicable to the investigation of novel indole-based compounds, including carbothioamides.
The development of novel therapeutics for trypanosomal diseases, such as Chagas disease and Human African Trypanosomiasis (HAT), remains a critical endeavor due to the limitations of current treatments.[1] The indole nucleus has been identified as a privileged scaffold in the pursuit of new anti-trypanosomal agents.[1] This document outlines the application and relevant protocols for the evaluation of 1H-indole-2-carboxamide derivatives, a compound class that has shown promising, albeit ultimately challenging, activity against Trypanosoma cruzi and Trypanosoma brucei.[2][3]
Data Presentation: Quantitative Analysis of 1H-Indole-2-Carboxamide Derivatives
A medicinal chemistry program focused on 1H-indole-2-carboxamides identified several lead compounds. The program aimed to improve aqueous solubility and metabolic stability while exploring the structure-activity relationship (SAR).[2] The quantitative data for key compounds from this series are summarized below.
Table 1: In Vitro Activity and Physicochemical Properties of Selected 1H-Indole-2-Carboxamide Derivatives against T. cruzi
| Compound ID | Substituent on Indole | pEC50 (T. cruzi) | Cytotoxicity (Vero cells) | Human Liver Microsome Clint (μL/min/mg) | Mouse Liver Microsome Clint (μL/min/mg) | PBS Solubility (μg/mL) |
| DNDI4199 | 4-phenylsulfonamide | - | - | - | - | - |
| 2 | 4-(pyridin-2-yl)morpholine | 5.7 | >5.3 | High | High | - |
| 21 | 5-(pyridin-2-yl)morpholine | Similar to 2 | - | - | - | - |
| 22 | 6-(pyridin-2-yl)morpholine | Similar to 2 | - | - | - | - |
| 23 | 7-(pyridin-2-yl)morpholine | Similar to 2 | - | - | - | - |
| 24 | 5-F, 4-(pyridin-2-yl)morpholine | 6.5 | Some cytotoxicity | - | - | Low |
| 69 | Reversed Amide Linker | 5.7 | - | Higher instability | - | Improved |
| 74 | Electron-withdrawing group | 5.8 | - | - | - | Slightly better |
| 75 | Electron-withdrawing group | 5.3 | - | - | - | Marginal gain |
| 76 | Electron-withdrawing group | 5.8 | - | 62 | - | Slightly better |
Data synthesized from a study on 1H-indole-2-carboxamides against T. cruzi intracellular amastigotes.[2]
Table 2: In Vivo Efficacy of Compound 2 in a Mouse Model of Chagas Disease [2]
| Treatment Group | Stage of Infection | Parasitemia Reduction | Outcome |
| Compound 2 | Acute | - | Infection relapse after washout |
| Compound 2 | Chronic | 85.9% | Infection relapse after washout |
| Benznidazole (BZ) | Chronic | 79.1% | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of anti-trypanosomal compounds. The following are standard protocols for key experiments.
1. In Vitro Anti-Trypanosomal Activity Assay (Resazurin-Based)
This protocol is adapted for screening compounds against bloodstream forms of Trypanosoma brucei.
-
Parasite Culture: Culture bloodstream form (BSF) Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[4]
-
Assay Preparation:
-
Dispense 50 µL of HMI-9 medium into each well of a 96-well microtiter plate.[4]
-
Add test compounds at various concentrations (typically via serial dilution) to the wells. Include a drug-free control and a reference drug control (e.g., pentamidine).[4]
-
Adjust the parasite density to 2 x 10^5 cells/mL.[4]
-
Add 50 µL of the parasite suspension to each well.[4]
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Viability Assessment:
-
Data Analysis: Convert fluorescence readings to percent parasite viability relative to the drug-free control. Calculate the 50% inhibitory concentration (IC50) for each compound.[4]
2. In Vitro Cytotoxicity Assay against Mammalian Cells
This protocol is used to assess the selectivity of the compounds.
-
Cell Culture: Culture a mammalian cell line (e.g., Vero or THP1) in appropriate medium (e.g., RPMI for THP1) at 37°C in a 5% CO2 incubator.[5][6]
-
Assay Preparation:
-
Seed the cells in 96-well plates at a density of 6 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[6]
-
Add the test compounds at various concentrations to the wells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[6]
-
Viability Assessment: Use a suitable viability assay, such as the MTT assay.[6]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI) by dividing the CC50 by the anti-trypanosomal IC50.[6]
3. In Vivo Efficacy in a Mouse Model of Trypanosomiasis
This protocol provides a general framework for assessing compound efficacy in an animal model.
-
Infection: Infect mice intraperitoneally with a specific number of parasites (e.g., 10^6 T. evansi).[7]
-
Monitoring: Monitor the level of parasitemia daily by collecting a small amount of blood from the tail and counting the parasites under a microscope.[7]
-
Treatment: Once parasitemia is established, administer the test compound orally or intraperitoneally at various doses for a defined period.[2][7] Include a vehicle control group and a standard drug control group.[2]
-
Evaluation: Monitor parasitemia levels throughout the treatment and post-treatment period to check for relapse.[2] Other parameters like survival rate and packed cell volume can also be measured.[7][8]
Visualizations: Pathways and Workflows
Caption: General workflow for anti-trypanosomal drug discovery.
References
- 1. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
- 8. In Vitro and in Vivo Activity of Multitarget Inhibitors against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for 1H-Indole-2-Carbothioamide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indole-2-carbothioamide scaffold is a promising heterocyclic motif in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. Analogs of this structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of such analogs to identify hit compounds with desired biological activities. This document provides detailed application notes and protocols for various HTS assays suitable for the screening of this compound analogs, targeting key cellular processes and molecular interactions.
I. Phenotypic Screening: Assessing Cytotoxicity in Cancer Cell Lines
Phenotypic screening is a primary approach to identify compounds with desired biological effects without a priori knowledge of the specific molecular target. For this compound analogs, a common starting point is to assess their cytotoxic effects against a panel of human cancer cell lines.
Application Note:
Cell-based cytotoxicity assays are fundamental in oncology drug discovery to identify compounds that inhibit cancer cell proliferation or induce cell death. The indole scaffold is a well-established pharmacophore in many anticancer agents.[1] Derivatives of the closely related indole-2-carboxamides have shown potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and liver cancer.[2][3][4] These effects are often mediated through the induction of apoptosis and cell cycle arrest.[5] Screening this compound analogs using these assays can rapidly identify compounds with potential as novel cancer therapeutics.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| IND-CAR-001 | 15.2 | 22.5 | 18.9 |
| IND-CAR-002 | 5.8 | 9.1 | 7.3 |
| IND-CAR-003 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Workflow Diagram:
Caption: Workflow for HTS cytotoxicity screening of this compound analogs.
II. Target-Based Screening: Kinase Inhibition Assays
Many indole derivatives have been identified as potent kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Therefore, screening this compound analogs against a panel of kinases is a rational approach for target-based drug discovery.
Application Note:
Indole-based compounds have been successfully developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][7] These kinases are key players in cancer cell proliferation, survival, and angiogenesis. High-throughput biochemical assays can efficiently screen for direct inhibitors of these enzymes.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition by test compounds.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound analog library (dissolved in DMSO)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, ATP, and the this compound analog at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
Table 2: Hypothetical Kinase Inhibition Data for a Hit Compound
| Kinase Target | IC50 (µM) |
| EGFR | 2.5 |
| VEGFR-2 | 1.8 |
| P38α | > 50 |
| JNK1 | > 50 |
Signaling Pathway Diagram:
Caption: Inhibition of receptor tyrosine kinase signaling by this compound analogs.
III. Target-Based Screening: Protein-Protein Interaction (PPI) Inhibition Assays
Disrupting protein-protein interactions (PPIs) is an emerging and promising strategy in drug discovery. Indole derivatives have been reported to modulate PPIs, such as the interaction involving the 14-3-3η protein.[8]
Application Note:
PPIs are fundamental to most cellular processes, and their dysregulation can lead to various diseases, including cancer. HTS technologies like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and Fluorescence Polarization (FP) are well-suited for identifying small molecule inhibitors of PPIs.[9][10] These assays are homogeneous (no-wash steps), highly sensitive, and amenable to miniaturization for screening large compound libraries.[11]
Experimental Protocol: AlphaLISA® PPI Assay
This protocol describes a bead-based proximity assay to screen for inhibitors of a specific protein-protein interaction.
Materials:
-
Purified, tagged proteins (e.g., Protein A-GST tagged, Protein B-Biotinylated)
-
AlphaLISA® GST Acceptor beads and Streptavidin Donor beads (PerkinElmer)
-
Assay buffer
-
This compound analog library (dissolved in DMSO)
-
384-well white plates
-
AlphaScreen-capable plate reader
Procedure:
-
Compound and Protein Incubation: In a 384-well plate, add the this compound analog, followed by the two interacting proteins (Protein A-GST and Protein B-Biotin). Incubate to allow for binding.
-
Bead Addition: Add a mixture of AlphaLISA® GST Acceptor beads and Streptavidin Donor beads.
-
Incubation: Incubate the plate in the dark at room temperature to allow the beads to bind to the protein complex.
-
Signal Detection: Read the plate on an AlphaScreen-capable reader. In the presence of a PPI, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal.
-
Data Analysis: A decrease in the AlphaLISA® signal indicates inhibition of the PPI. Calculate the percentage of inhibition and determine the IC50 value for active compounds.
Data Presentation:
Table 3: Hypothetical PPI Inhibition Data for a Hit Compound
| PPI Target | IC50 (µM) |
| Protein A/B | 8.9 |
| Control PPI C/D | > 100 |
Logical Relationship Diagram:
References
- 1. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indole-2-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-indole-2-carbothioamide, a key intermediate in medicinal chemistry.[1] The guidance is tailored for researchers, scientists, and drug development professionals, focusing on the two primary synthetic routes: the thionation of 1H-indole-2-carboxamide and the conversion of 2-cyanoindole.
Troubleshooting and FAQs
Route 1: Thionation of 1H-Indole-2-carboxamide
This is a common and direct method for synthesizing thioamides. However, challenges can arise with the thionating agents and product purification.
Frequently Asked Questions:
-
Q1: My thionation reaction with Lawesson's reagent is not going to completion. What are the possible causes?
-
A1: Incomplete reactions can be due to several factors. Ensure the Lawesson's reagent is fully dissolved, which may require a significant amount of a solvent like THF.[2] The reaction can be conducted at room temperature with extended reaction times or at elevated temperatures in a solvent like toluene to ensure completion.[2] Also, verify the purity of your starting 1H-indole-2-carboxamide, as impurities can interfere with the reaction.
-
-
Q2: I am having difficulty purifying my this compound from the byproducts of Lawesson's reagent. How can I improve the purification?
-
A2: This is a common challenge due to the formation of a six-membered ring phosphorus-containing byproduct with a polarity often similar to the desired product.[3] A thorough aqueous work-up is critical before column chromatography.[2] An improved method involves decomposing the byproduct by adding ethanol or ethylene glycol to the reaction mixture after completion, which forms a more polar species that is easier to separate.[3][4][5][6]
-
-
Q3: Can I use P₄S₁₀ instead of Lawesson's reagent? What are the advantages and disadvantages?
-
A3: Yes, P₄S₁₀ is a classic thionating agent. An advantage is its lower cost. However, reactions often require harsher conditions, such as refluxing in pyridine or toluene, which can lead to side reactions with sensitive substrates.[7][8] A P₄S₁₀-pyridine complex can be used in milder solvents like acetonitrile and may result in cleaner reactions and easier workups.[9][10]
-
-
Q4: My reaction is sluggish or gives low yields when using P₄S₁₀. How can I optimize it?
-
A4: The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) can improve yields and selectivity.[11][12] This combination often allows for milder reaction conditions. Additionally, using a solid-supported P₄S₁₀ reagent, for instance on alumina, can facilitate the reaction and simplify the workup by adsorbing byproducts.[11] Microwave irradiation has also been shown to significantly reduce reaction times for thionations with solid-supported P₂S₅.
-
Route 2: Conversion of 2-Cyanoindole
Frequently Asked Questions:
-
Q1: What are the common methods for converting 2-cyanoindole to this compound?
-
A1: Several methods exist, including reaction with hydrogen sulfide (H₂S) under basic conditions, or using reagents like thioacetic acid. The use of H₂S often requires pressure and elevated temperatures, especially for non-activated nitriles.[13] Using an anion-exchange resin as a catalyst can allow the reaction with H₂S to proceed at room temperature and atmospheric pressure.
-
-
Q2: My conversion of 2-cyanoindole is giving low yields. What can I do?
-
A2: Low yields can be due to the stability of the nitrile. For aromatic nitriles like 2-cyanoindole, using phosphorus pentasulfide (P₄S₁₀) can be an effective and rapid method to achieve high yields.[14] Another option is the use of thioacetic acid in the presence of a Lewis acid or calcium hydride.[14]
-
-
Q3: I am struggling with the synthesis of the 2-cyanoindole precursor. Are there common pitfalls?
-
A3: The synthesis of 2-cyanoindoles can be challenging, with some routes involving multiple steps and giving low overall yields. A common strategy involves the dehydration of an oxime formed from 2-formylindole, but the initial formylation can be low-yielding.[15] An alternative is the reaction of the corresponding 1H-indole-2-carboxamide with a dehydrating agent like phosphorus oxychloride (POCl₃).[15]
-
Data Presentation
Table 1: Comparison of Thionation Reagents for 1H-Indole-2-carboxamide
| Reagent | Typical Solvent | Temperature | Typical Yield | Key Challenges |
| Lawesson's Reagent | Toluene, THF | Reflux | Good to Excellent | Difficult purification from byproducts. |
| P₄S₁₀ | Pyridine, Toluene | Reflux | Moderate to Good | Harsh reaction conditions, potential side reactions. |
| P₄S₁₀-Pyridine Complex | Acetonitrile | Reflux | High | Moisture sensitive reagent. |
| P₄S₁₀/HMDO | Dichloromethane | Reflux | Good to Excellent | Requires handling of two reagents. |
Table 2: Comparison of Methods for Conversion of 2-Cyanoindole
| Reagent | Typical Solvent | Temperature | Typical Yield | Key Challenges |
| H₂S, Base | Ethanol | Elevated | Moderate to Good | Requires handling of toxic H₂S gas, often under pressure. |
| P₄S₁₀ | Dioxane | Reflux | High | Requires anhydrous conditions. |
| Thioacetic Acid | Dichloromethane | Room Temp | Good to Excellent | May require a catalyst (e.g., Lewis acid). |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-2-carboxamide
This protocol describes a general method for the synthesis of the amide precursor from the corresponding carboxylic acid.
-
Acid Chloride Formation: To a solution of 1H-indole-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., chloroform), add thionyl chloride (1.2 eq.) and a catalytic amount of DMF.[15]
-
Reaction: Reflux the mixture for 2-3 hours.
-
Work-up: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in an appropriate solvent (e.g., chloroform) and cool in an ice bath.
-
Addition of Amine: Add a solution of aqueous ammonia or the desired amine (1.1 eq.) and a base (e.g., pyridine) dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Purification: After completion, perform an aqueous work-up and purify the product by recrystallization or column chromatography.
Protocol 2: Thionation of 1H-Indole-2-carboxamide with Lawesson's Reagent
-
Reaction Setup: Dissolve 1H-indole-2-carboxamide (1.0 eq.) in anhydrous toluene or THF.
-
Addition of Reagent: Add Lawesson's reagent (0.5-0.6 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and add ethanol or ethylene glycol. Heat for an additional 1-2 hours to decompose the Lawesson's reagent byproducts.[3]
-
Extraction: Remove the solvent under reduced pressure, and perform a standard aqueous work-up with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 2-Cyanoindole from 1H-Indole-2-carboxamide
-
Reaction Setup: Suspend 1H-indole-2-carboxamide (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[15]
Protocol 4: Conversion of 2-Cyanoindole to this compound
-
Reaction Setup: Dissolve 2-cyanoindole (1.0 eq.) in a suitable solvent such as pyridine or a mixture of methanol and water.
-
Sulfur Source: Add a source of sulfur, such as by bubbling hydrogen sulfide gas through the solution in the presence of a base like triethylamine, or by adding sodium hydrosulfide.
-
Reaction: Heat the reaction mixture if necessary and monitor by TLC.
-
Work-up: After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and purify by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting guide for the thionation reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent [mdpi.com]
- 8. BJOC - A novel method for heterocyclic amide–thioamide transformations [beilstein-journals.org]
- 9. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thioamide synthesis by thionation [organic-chemistry.org]
- 15. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1H-Indole-2-carbothioamide Purification
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1H-indole-2-carbothioamide. The following sections offer structured guidance on common purification challenges and methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route. If synthesized from the corresponding amide using a thionating agent like Lawesson's reagent, impurities may include unreacted 1H-indole-2-carboxamide, phosphorus-containing byproducts, and degradation products. If synthesized via other routes, unreacted starting materials and side-reaction products will be the primary contaminants.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 212-214 °C[1]. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q3: My purified this compound sample is colored. Is this normal?
A3: While indole derivatives can sometimes be prone to coloration upon exposure to air and light, a significant color (e.g., yellow or brown) in the final product often indicates the presence of impurities. Effective purification should yield an off-white to pale yellow solid.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying this compound, especially for obtaining high-purity material on a smaller scale. A common mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
Troubleshooting Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Oily Product After Column Chromatography | The chosen eluent system is too polar, causing the compound to elute too quickly and co-elute with polar impurities. The compound may also have a lower melting point due to significant impurities. | 1. Adjust Eluent Polarity: Decrease the polarity of the mobile phase. For instance, if using a dichloromethane/methanol system, reduce the percentage of methanol. 2. Solvent System Change: Switch to a different solvent system, such as a hexane/ethyl acetate gradient. 3. Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or diethyl ether. |
| Poor Separation in Column Chromatography | The polarity of the compound and impurities are too similar in the chosen eluent system. The column may have been overloaded. | 1. Fine-tune Gradient: Use a shallower solvent gradient during elution to improve resolution. 2. Solvent System Screening: Test various solvent systems using thin-layer chromatography (TLC) to find one that provides better separation. 3. Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound "Crashing Out" on the Column | The compound has low solubility in the mobile phase. | 1. Increase Eluent Polarity: Add a small amount of a more polar solvent to the mobile phase to increase the solubility of the compound. 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column as a solid. This can prevent precipitation at the top of the column. |
| Low Recovery from Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | 1. Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. 2. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude material. 3. Anti-Solvent Addition: If the compound is too soluble, add a miscible "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| No Crystal Formation Upon Cooling | The solution is supersaturated, or the compound has oiled out. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available. 2. Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Concentrate the Solution: If too much solvent was used, carefully evaporate some of the solvent and attempt to recrystallize again. |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
1. Materials and Equipment:
- Crude this compound
- Silica gel (230-400 mesh)
- Glass chromatography column
- Eluent solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
- Collection tubes
- TLC plates, chamber, and UV lamp
- Rotary evaporator
2. Procedure:
- TLC Analysis: Determine an appropriate eluent system by running TLC on the crude material with various solvent mixtures (e.g., start with 3:1 Hexane:Ethyl Acetate). The ideal system will give the product a retention factor (Rf) of ~0.3.
- Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
- Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
- Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System | Typical Gradient | Notes |
| Hexane / Ethyl Acetate | Start with 5% Ethyl Acetate in Hexane, gradually increase to 50% Ethyl Acetate. | A good starting point for many aromatic compounds. |
| Dichloromethane / Methanol | Start with 0.5% Methanol in Dichloromethane, gradually increase to 5% Methanol. | Suitable for more polar compounds. |
Recrystallization Protocol
1. Materials and Equipment:
- Crude this compound
- Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetonitrile)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter flask
- Filter paper
- Ice bath
2. Procedure:
- Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture with gentle swirling until the solid completely dissolves.
- Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Table 2: Potential Recrystallization Solvents
| Solvent | Compound Solubility | Notes |
| Ethanol | Moderately soluble when hot, less soluble when cold. | A common choice for polar organic compounds. |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. | Good alternative to ethanol. |
| Acetonitrile | Good solvent for many nitrogen-containing heterocycles. | Can be effective for recrystallization. |
| Toluene | May be suitable for less polar impurities. | Use with caution due to higher boiling point. |
Purification Workflow and Troubleshooting Logic
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 1H-Indole-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield and purity of 1H-indole-2-carbothioamide synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to address common challenges encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
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Thionation of 1H-Indole-2-carboxamide: This is a common method that involves the conversion of the carbonyl group of the corresponding amide into a thiocarbonyl group using a thionating agent.
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From 1H-Indole-2-carbonitrile: This route involves the reaction of the nitrile with a sulfur source, such as hydrogen sulfide, to form the thioamide.
Q2: Which thionating agent is recommended for the conversion of 1H-indole-2-carboxamide?
A2: Lawesson's reagent is a widely used and effective thionating agent for this transformation, often providing good yields under relatively mild conditions.[1] Phosphorus pentasulfide (P₄S₁₀) is another option, though it may require higher temperatures and can sometimes lead to more side products.
Q3: What are the most common reasons for low yields in the synthesis of this compound?
A3: Low yields can stem from several factors, including:
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Incomplete reaction during the thionation step.
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Decomposition of the starting material or product under harsh reaction conditions.
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Side reactions involving the indole ring.
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Difficulties in purifying the final product, leading to material loss.
Q4: How can I monitor the progress of the thionation reaction?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material (1H-indole-2-carboxamide), you can determine when the starting material has been consumed.
Q5: Are there any specific safety precautions to consider when working with thionating agents?
A5: Yes, thionating agents like Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release toxic hydrogen sulfide (H₂S) gas upon contact with water. It is crucial to handle these reagents in a well-ventilated fume hood and under anhydrous conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides step-by-step solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Thionation | 1. Increase Reaction Time: Monitor the reaction by TLC and continue heating until the starting amide is no longer visible. 2. Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for any signs of decomposition. 3. Optimize Reagent Stoichiometry: Ensure an adequate amount of the thionating agent is used. A molar ratio of 0.5 to 0.6 equivalents of Lawesson's reagent per equivalent of amide is a good starting point. |
| Product Decomposition | 1. Use Milder Conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 2. Choose a Milder Thionating Agent: Lawesson's reagent is generally milder than P₄S₁₀.[1] |
| Side Reactions on the Indole Ring | 1. Protect the Indole Nitrogen: If side reactions on the indole nitrogen are a concern, consider protecting it with a suitable protecting group (e.g., Boc, SEM) before the thionation step. The protecting group can be removed after the thioamide is formed. |
| Difficult Purification | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation of the product from impurities. 2. Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal Strategy |
| Unreacted 1H-Indole-2-carboxamide | Typically has a different Rf value on TLC compared to the thioamide. | Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Purify by column chromatography. |
| Phosphorus Byproducts (from thionating agent) | Can often be observed as baseline material on TLC and may be difficult to remove by standard chromatography. | Perform an aqueous workup after the reaction. Washing the organic layer with a saturated sodium bicarbonate solution can help remove some acidic phosphorus byproducts. |
| Side-Products from Indole Ring Reactions | May appear as extra spots on TLC. Characterization by NMR or MS may be necessary. | Use milder reaction conditions or protect the indole ring. Optimize purification methods. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1H-Indole-2-carboxamide using Lawesson's Reagent
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
1H-Indole-2-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or other high-boiling, inert solvent)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-indole-2-carboxamide (1 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
-
Data Presentation: Impact of Thionating Agent on Yield
| Thionating Agent | Typical Yield Range | Key Considerations |
| Lawesson's Reagent | 60-85% | Milder conditions, generally cleaner reactions. |
| Phosphorus Pentasulfide (P₄S₁₀) | 40-70% | May require higher temperatures and longer reaction times; can lead to more byproducts. |
Note: Yields are approximate and can vary significantly based on reaction scale and specific conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Overcoming Solubility Challenges of 1H-Indole-2-carbothioamide in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1H-indole-2-carbothioamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound possesses a predominantly hydrophobic indole ring system. This nonpolar structure leads to low affinity for polar solvents like water and aqueous buffers, resulting in poor solubility. The underlying principle of "like dissolves like" governs this behavior, where nonpolar compounds are more readily soluble in nonpolar solvents.
Q2: What is the maximum recommended concentration of DMSO for dissolving this compound in cell-based assays?
A2: While Dimethyl Sulfoxide (DMSO) is an effective solvent for many poorly soluble compounds, its concentration in cell culture should be minimized to avoid cytotoxicity. A final DMSO concentration of 0.5% (v/v) or lower is generally recommended for most cell lines. However, it is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents can be used, but their compatibility with your specific assay and cell type must be validated. Common alternatives include ethanol, polyethylene glycol (PEG), and propylene glycol. Always perform a solvent toxicity test to determine the maximum tolerated concentration.
Q4: How can I determine the kinetic solubility of my specific batch of this compound?
A4: A kinetic solubility assay is a practical method to determine the solubility of a compound in a specific buffer under your experimental conditions. This typically involves preparing a high-concentration stock solution in an organic solvent (like DMSO) and then serially diluting it into your aqueous assay buffer. The concentration at which precipitation is first observed is considered the kinetic solubility. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What are some common signs of compound precipitation in my assay?
A5: Compound precipitation can manifest as visible cloudiness, turbidity, or the formation of crystalline structures in your assay wells. It can also lead to inconsistent and non-reproducible assay results. Microscopic examination of your assay plates can help confirm the presence of precipitates.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Addition to Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| A cloudy or milky solution forms instantly upon adding the DMSO stock of this compound to the aqueous assay buffer. | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C).[1] 2. Add the stock solution dropwise while gently vortexing or swirling the buffer to ensure gradual mixing.[1] 3. Perform serial dilutions in the pre-warmed buffer instead of a single large dilution. |
| Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its kinetic solubility in the assay buffer. | 1. Lower the final working concentration of this compound. 2. Determine the kinetic solubility of your compound in the specific assay buffer using the protocol provided below. |
Issue: Precipitation Over Time During Incubation
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms crystals after incubation at 37°C. | Temperature-Dependent Solubility: The compound's solubility may decrease at the incubation temperature. | 1. Pre-warm all solutions to the incubation temperature before mixing. 2. Ensure stable incubator temperature throughout the experiment. |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. | 1. Use a well-buffered medium, potentially supplemented with HEPES, especially for long-term assays. 2. Monitor the pH of the culture medium during the experiment. | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation. | 1. Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. 2. Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available, data for the structurally related 1H-indole-2-carboxamides can provide a useful reference point. The following table summarizes the kinetic solubility of some 1H-indole-2-carboxamide analogs in Phosphate-Buffered Saline (PBS) at pH 7.4.
| Compound | Modification | Kinetic Solubility in PBS (pH 7.4) |
| Analog 1 | N-methylation of both amide and indole | 17 µg/mL[2][3] |
| Analog 2 | Trifluoromethyl substitution on sulfonamide | 39-40 µg/mL[2] |
| Analog 3 | Methylene bridge between morpholine and pyridine | 31 µg/mL[4] |
Note: This data is for related compounds and should be used as a guideline. It is highly recommended to experimentally determine the solubility of this compound for your specific experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate (clear bottom for visual inspection)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry (optional)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the pre-warmed aqueous buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to get a 100 µM solution with 1% DMSO. Subsequent dilutions can be made from this well.
-
Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is the approximate kinetic solubility.
-
(Optional) Quantitative Measurement: For a more precise measurement, use a plate reader to measure light scattering (nephelometry) or absorbance. A significant increase in signal compared to the buffer-only control indicates precipitation.
Protocol 2: Preparation of a Co-solvent Formulation
This protocol describes how to prepare a solution of this compound using a co-solvent approach for use in biological assays.
Materials:
-
This compound
-
DMSO
-
Co-solvent (e.g., PEG 400, Propylene Glycol)
-
Aqueous assay buffer
Procedure:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM).
-
Prepare an Intermediate Dilution: Create an intermediate dilution of the DMSO stock in the chosen co-solvent. For example, mix one part of the 50 mM DMSO stock with four parts of PEG 400 to get a 10 mM solution in a 20:80 DMSO:PEG 400 mixture.
-
Prepare the Final Working Solution: Pre-warm the aqueous assay buffer to the experimental temperature. While gently vortexing, add a small volume of the intermediate dilution to the buffer to achieve the desired final concentration. Ensure the final concentration of both DMSO and the co-solvent are below their cytotoxic levels for your specific assay.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your assay.
Signaling Pathways and Experimental Workflows
Indole derivatives have been reported to modulate various signaling pathways. Understanding these pathways can provide context for the biological effects of this compound.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Some indole derivatives have been shown to inhibit STING.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. It is a common target for anti-cancer drug development, and some indole compounds have been found to modulate this pathway.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
Technical Support Center: Stability of Carbothioamide-Containing Indole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with indole derivatives featuring a carbothioamide group. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for indole derivatives containing a carbothioamide group?
A1: The primary stability concerns for indole carbothioamide derivatives stem from the chemical reactivity of both the carbothioamide group and the indole scaffold. The main degradation pathways include:
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Hydrolysis: The thioamide can be hydrolyzed to the corresponding amide or carboxylic acid, particularly under acidic or basic conditions.[1][2][3]
-
Oxidation: The sulfur atom in the carbothioamide group is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxygenated species.[4] The indole ring itself can also be oxidized.
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Photodegradation: Indole derivatives can be sensitive to light, leading to decomposition.[5]
Q2: How should I store my indole carbothioamide compounds to ensure long-term stability?
A2: For optimal stability, solid compounds should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation products I might observe?
A3: Common degradation products include the corresponding indole carboxamide (from hydrolysis), indole carboxylic acid (from further hydrolysis), and various oxidized species of both the carbothioamide group and the indole ring. The exact nature of the degradation products will depend on the specific stress conditions (pH, light, oxidant).
Q4: Can the choice of solvent impact the stability of my compound?
A4: Absolutely. Protic solvents, especially at non-neutral pH, can facilitate the hydrolysis of the carbothioamide group. It is crucial to assess the compatibility of your experimental solvent system with the compound, particularly for long-term studies. When possible, use aprotic solvents for storage of stock solutions.
Q5: Are there any particular functional groups on the indole ring that might influence the stability of the carbothioamide group?
A5: Yes, the electronic properties of substituents on the indole ring can influence the stability of the carbothioamide group. Electron-withdrawing groups may enhance the electrophilicity of the thioamide carbon, potentially increasing its susceptibility to nucleophilic attack and hydrolysis. Conversely, electron-donating groups might slightly increase the stability towards hydrolysis but could enhance the susceptibility of the indole ring to oxidation.
Troubleshooting Guides
Problem: Low or no biological activity observed in my assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation in Assay Buffer | Perform a stability study of your compound in the assay buffer under the experimental conditions (time, temperature). Analyze the sample by HPLC at different time points to check for degradation. |
| Precipitation of Compound | Visually inspect the assay wells for any signs of precipitation. Determine the solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent (ensure it doesn't affect the assay) or preparing a more dilute stock solution. |
| Incorrect Storage of Compound/Stock Solution | Review your storage conditions. If not stored properly, the compound may have degraded over time. Prepare a fresh stock solution from a new batch of solid compound if possible. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability | Ensure the purity of each batch of the compound is consistent using analytical techniques like HPLC and NMR. |
| Light-Induced Degradation | Protect your compound and solutions from light at all stages of the experiment (weighing, dissolution, and during the assay). Use amber vials or cover containers with aluminum foil. |
| Time-Dependent Degradation | Be consistent with the incubation times in your experiments. If the compound is unstable in the assay medium, longer incubation times will lead to greater degradation and lower observed activity. |
Problem: Appearance of unexpected peaks in my HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | If the mobile phase is acidic or basic, it might be causing degradation on the HPLC column. Try using a mobile phase with a more neutral pH. Also, ensure the column temperature is not excessively high. |
| Degradation in Sample Vial | If samples are left in the autosampler for an extended period, degradation can occur. Analyze samples as quickly as possible after preparation. Consider using a cooled autosampler. |
| Oxidation During Sample Preparation | Degas your solvents and consider adding an antioxidant (if compatible with your analysis) to your sample diluent to prevent oxidation. |
Data Presentation
The following table provides illustrative stability data for a hypothetical indole-3-carbothioamide derivative under various stress conditions. This data is intended as a general guide; actual stability will be compound-specific.
| Condition | Time (hours) | % Remaining Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 2 | 85.2 | Indole-3-carboxamide |
| 8 | 55.7 | Indole-3-carboxamide, Indole-3-carboxylic acid | |
| 24 | 20.1 | Indole-3-carboxamide, Indole-3-carboxylic acid | |
| pH 7.4 Buffer (60°C) | 24 | 98.5 | Minor oxidative impurities |
| 72 | 95.1 | Minor oxidative impurities | |
| 0.1 M NaOH (60°C) | 2 | 70.3 | Indole-3-carboxamide, Indole-3-carboxylic acid |
| 8 | 35.8 | Indole-3-carboxylic acid | |
| 24 | < 5 | Indole-3-carboxylic acid | |
| 3% H₂O₂ (RT) | 2 | 90.4 | Oxidized carbothioamide species |
| 8 | 68.2 | Oxidized carbothioamide and indole species | |
| 24 | 45.5 | Multiple oxidized species | |
| Photostability (ICH Q1B) | 24 | 88.9 | Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on ICH guidelines and is designed to identify potential degradation products and pathways.[2][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of the indole carbothioamide derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound at 80°C.
-
Photostability: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light.
-
-
Sample Collection and Analysis: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for specific indole carbothioamide derivatives.[8][9]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm or the λmax of the compound). For identification of degradation products, a mass spectrometer can be coupled to the HPLC.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole carbothioamide derivatives.
Caption: General experimental workflow for assessing the stability of indole carbothioamide derivatives.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. snscourseware.org [snscourseware.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing Thionation of Indole Amides with Lawesson's Reagent
Welcome to the technical support center for optimizing reaction conditions for the thionation of indole amides using Lawesson's Reagent (LR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lawesson's Reagent and why is it used for thionating indole amides?
Lawesson's Reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[1] Its primary function is to convert carbonyl compounds, such as amides, into their corresponding thiocarbonyl analogues (thioamides).[1][2] It is often preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions, generally higher yields, and better solubility in organic solvents.[1] For indole amides, which can be sensitive substrates, the milder nature of Lawesson's Reagent is particularly advantageous.
Q2: What is the general mechanism for the thionation of an amide with Lawesson's Reagent?
In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[1][2]
Q3: What are the typical starting conditions for the thionation of an indole amide?
Commonly employed conditions involve using 0.5 to 0.6 equivalents of Lawesson's Reagent for every 1 equivalent of the amide. The reaction is typically carried out in an anhydrous solvent such as toluene at reflux temperature (around 110°C) or in tetrahydrofuran (THF) at room temperature.[3][4] Reaction times can vary from 30 minutes to 24 hours, depending on the specific substrate and conditions.[3][5]
Q4: What safety precautions should be taken when working with Lawesson's Reagent?
Lawesson's Reagent and its byproducts have a strong, unpleasant odor. Therefore, it is crucial to handle the reagent in a well-ventilated fume hood. The reaction can also produce toxic hydrogen sulfide (H₂S) gas, so proper ventilation is essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Troubleshooting Guide
This guide addresses common issues encountered during the thionation of indole amides with Lawesson's Reagent.
Problem 1: Low or No Yield of the Desired Indole Thioamide
| Possible Cause | Suggested Solution |
| Poor Quality of Lawesson's Reagent | Lawesson's Reagent can degrade over time, especially upon exposure to moisture. Use a fresh bottle or a properly stored reagent. Consider recrystallizing the reagent from toluene if its quality is questionable. |
| Incomplete Reaction | The reaction may require more time or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls in THF at room temperature, consider switching to a higher boiling point solvent like toluene and heating to reflux.[3] |
| Insufficient Lawesson's Reagent | While 0.5 equivalents are often sufficient, some substrates may require a higher loading. Increase the amount of Lawesson's Reagent incrementally (e.g., to 0.75 or 1.0 equivalent). |
| Poor Solubility of Starting Materials | Ensure that both the indole amide and Lawesson's Reagent are sufficiently soluble in the chosen solvent. For reactions in THF, a large volume of solvent may be necessary to fully dissolve the reagent.[3] |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Side Reactions with the Indole Nucleus | The electron-rich indole ring can potentially react with Lawesson's Reagent, although this is not commonly reported for thionation reactions. If side products are observed, consider using milder conditions, such as THF at room temperature instead of refluxing toluene, to minimize potential degradation or side reactions.[3] |
| Decomposition at High Temperatures | Lawesson's reagent can decompose at temperatures above 110°C.[1] If using a high-boiling point solvent, ensure the reaction temperature is carefully controlled. Microwave-assisted synthesis can be an alternative to provide controlled heating and shorter reaction times.[1] |
| Difficult Purification | The phosphorus-containing byproducts of Lawesson's Reagent can have similar polarities to the desired thioamide, making chromatographic purification challenging.[5] An aqueous workup is critical to remove many of these impurities.[3] For particularly difficult separations, consider the chromatography-free workup described in the "Experimental Protocols" section. |
Problem 3: The Reaction is Complete by TLC, but the Isolated Yield is Low
| Possible Cause | Suggested Solution |
| Product Loss During Workup | Thioamides can sometimes be more polar than their corresponding amides and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Avoid overly harsh aqueous washes if the product shows some solubility. |
| Incomplete Removal of Byproducts | Residual phosphorus byproducts can co-elute with the product during chromatography, leading to an artificially low yield of pure material. The chromatography-free workup with ethylene glycol is highly recommended to address this issue.[4] |
Data Presentation
The following tables summarize general reaction conditions for the thionation of amides. Note that optimal conditions for specific indole amides should be determined empirically.
Table 1: Effect of Solvent and Temperature on Thionation of a Generic Amide
| Entry | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| 1 | Toluene | Reflux (~110°C) | 2-5 hours | Good to Excellent | [4][6] |
| 2 | THF | Room Temperature | 0.5-24 hours | Good | [3] |
| 3 | Dioxane | Reflux (~101°C) | Variable | Moderate to Good | [1] |
| 4 | Xylene | Reflux (~140°C) | 1-3 hours | Good to Excellent | [1] |
Table 2: Stoichiometry of Lawesson's Reagent
| Equivalents of LR (per equiv. of amide) | Typical Outcome |
| 0.5 - 0.6 | Generally sufficient for complete conversion.[3][4] |
| 0.7 - 1.0 | May be required for less reactive amides or to increase reaction rate. |
| > 1.0 | Generally not necessary and can complicate purification. |
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide in THF at Room Temperature
This protocol is adapted from a general procedure for amide thionation.[3]
-
Preparation: In a round-bottom flask, dissolve Lawesson's Reagent (0.5 equivalents) in anhydrous THF. Note that a significant volume of THF may be required for complete dissolution.[3]
-
Reaction: To the stirred solution of Lawesson's Reagent, add a solution of the indole amide (1.0 equivalent) in anhydrous THF at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction may be complete in as little as 30 minutes or may require stirring overnight.[3]
-
Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure. Add water to the residue and extract thoroughly with an organic solvent such as diethyl ether or ethyl acetate.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Protocol 2: Thionation in Toluene with Chromatography-Free Workup
This protocol is adapted from a procedure developed for general amides and is particularly useful for large-scale reactions or when purification is difficult.[4]
-
Reaction: To a flask containing the indole amide (1.0 equivalent) and Lawesson's Reagent (0.5-0.6 equivalents), add anhydrous toluene. Heat the mixture to reflux and monitor by TLC until the starting amide is consumed.[4]
-
Byproduct Decomposition: Cool the reaction mixture to room temperature. Add an excess of ethylene glycol (e.g., 2-3 times the volume of toluene used) and a small amount of water (e.g., 1% of the ethylene glycol volume). Heat the mixture to 95°C and stir for 2-5 hours, monitoring the disappearance of the phosphorus byproduct by TLC.[4]
-
Extraction: Cool the mixture and transfer it to a separatory funnel. The more polar ethylene glycol layer containing the decomposed byproduct will separate from the toluene layer containing the product. Separate the layers.
-
Purification: Wash the toluene layer with water and brine. The toluene solution can then be treated with activated carbon and the product isolated by recrystallization, avoiding the need for column chromatography.[4]
Visualizations
Caption: Experimental workflow for Lawesson's Reagent thionation.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Thionation of 1H-Indole-2-carboxamide
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the thionation of 1H-indole-2-carboxamide and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the most common thionating agent for converting 1H-indole-2-carboxamide to its thioamide derivative?
A1: Lawesson's reagent (LR) is a widely used, mild, and convenient thionating agent for converting amides to thioamides, often providing good yields.[1] Other common reagents include Phosphorus Pentasulfide (P₄S₁₀), which typically requires higher temperatures.[1][2] Modified reagents like the P₄S₁₀-pyridine complex or P₄S₁₀ combined with hexamethyldisiloxane (HMDO) have also been developed to offer advantages such as cleaner reactions and simpler workups.[3][4]
Q2: I see a persistent, polar spot at the baseline of my TLC plate after the reaction. What is it and how can I remove it?
A2: This spot is likely a phosphorus-containing by-product from the thionating agent.[5] For instance, a common by-product from Lawesson's reagent is 4-methoxybenzenecarbothioic acid, which is UV active.[5] These impurities are often polar and stick to the silica gel baseline. Removal is critical for obtaining a pure product and an accurate yield. A thorough aqueous workup, for example with sodium bicarbonate (NaHCO₃), before column chromatography is essential to remove these by-products.[5][6]
Q3: My reaction yield is low or the reaction is not going to completion. What are the possible causes?
A3: Several factors can lead to low yields or incomplete conversion:
-
Insufficient Reagent: Conventional methods may require an excess of the thionating agent to drive the reaction to completion.[7]
-
Reaction Temperature and Time: Thionation reactions can be slow. While some can be performed at room temperature in a suitable solvent like THF, others require elevated temperatures (e.g., refluxing in toluene, dioxane, or xylene) and extended reaction times, sometimes ranging from 2 to 25 hours.[6][7]
-
Reagent Decomposition: Lawesson's reagent can decompose at high temperatures (above 110-165°C), reducing its effectiveness.[2][8]
-
Solvent Choice: The solubility of Lawesson's reagent is crucial for the reaction to proceed efficiently. Solvents like THF, toluene, and dioxane are commonly used.[6][9]
Q4: Are there any known side reactions involving the indole ring itself?
A4: The indole nucleus is generally stable under many thionation conditions. However, the reactivity can be influenced by the specific reagent and conditions used. For instance, the P₄S₁₀-pyridine complex has been used to thionate 3-acetylindole at high temperatures, suggesting the indole core can withstand these conditions.[8] Nonetheless, harsh conditions or highly reactive reagents could potentially lead to undesired reactions with the electron-rich indole ring. It is always advisable to start with milder conditions and monitor the reaction closely.
Q5: How can I simplify the purification process?
A5: Purification can be challenging due to reagent-derived by-products.[5] To simplify this process:
-
Perform a Rigorous Workup: Always perform a thorough aqueous wash before attempting chromatography to remove the bulk of polar impurities.[6]
-
Use Alternative Reagents: Consider using reagents designed for easier workup. A P₄S₁₀-pyridine complex can provide cleaner products.[4][8] The combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) allows for by-product removal via a simple hydrolytic workup or filtration, often avoiding the need for chromatography.[3] Fluorous Lawesson's reagent has also been developed to allow for simple filtration-based purification.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient reagent, low temperature, or short reaction time. | Increase the equivalents of the thionating agent. If using room temperature, consider gently heating or refluxing the reaction mixture in a solvent like toluene or dioxane.[7][11] Extend the reaction time and monitor progress by TLC or LCMS. |
| Multiple Unidentified Spots on TLC | Decomposition of starting material, product, or reagent. Formation of side-products. | Use milder reaction conditions (e.g., lower temperature).[6] Ensure the use of dry solvents, as moisture can react with the thionating agent.[8] Consider an alternative, more selective thionating agent like a P₄S₁₀-pyridine complex.[4] |
| Product is Contaminated with Reagent By-products | Ineffective workup procedure. | Perform a thorough aqueous workup with a base like NaHCO₃ to quench the reaction and remove acidic by-products.[5] Do not proceed directly to chromatography from the crude reaction mixture without a wash.[6] |
| Yield is over 100% | The product is contaminated with non-UV active by-products or residual solvent. | Ensure all phosphorus-containing by-products have been removed, as they can add significant weight. Dry the purified product thoroughly under a high vacuum to remove any residual purification solvents.[5] |
| Difficulty Reproducing Results | The quality and age of the thionating agent. | Lawesson's reagent and P₄S₁₀ can degrade upon exposure to moisture. Use a fresh bottle of the reagent or a recently purchased batch for best results. The P₄S₁₀-pyridine complex can be isolated in a storable, crystalline form, offering more consistent reactivity.[4][8] |
Comparative Data on Thionating Agents
| Thionating Agent | Typical Conditions | Advantages | Disadvantages / Workup |
| Lawesson's Reagent (LR) | THF at RT, or Toluene/Dioxane at reflux, 1-24h.[6][7] | Widely available, effective for amides, milder than P₄S₁₀.[1] | Can require high temperatures and long reaction times. Purification can be difficult due to phosphorus by-products.[5][7] |
| Phosphorus Pentasulfide (P₄S₁₀) | Refluxing in high-boiling solvents (Toluene, Xylene, Pyridine).[2][11] | Inexpensive and powerful thionating agent. | Often requires harsh conditions (high temp). Can be less selective, leading to more side products.[2] Difficult workup. |
| P₄S₁₀-Pyridine Complex | Acetonitrile or Dimethyl Sulfone, can be used at high temperatures (~165 °C).[8] | Storable crystalline reagent, provides cleaner products, easier workup than LR or P₄S₁₀ alone.[4] | Reagent is moisture-sensitive.[8] |
| P₄S₁₀ / HMDO (Curphey's Reagent) | Refluxing Toluene or Xylene.[2][3] | Yields are comparable or superior to LR. By-products can be removed by hydrolytic workup or simple filtration, avoiding chromatography.[3] | Requires preparation of the reagent mixture. |
Experimental Protocols
Protocol 1: Thionation using Lawesson's Reagent in THF
This protocol is adapted from general procedures for amide thionation at room temperature.[6]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5-0.6 equivalents relative to the amide) in anhydrous tetrahydrofuran (THF). The amount of THF should be sufficient to fully dissolve the reagent, which may require a significant volume.
-
Reaction: In a separate flask, dissolve 1H-indole-2-carboxamide (1.0 equivalent) in anhydrous THF. Add this solution to the stirring solution of Lawesson's reagent at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (this can take from 30 minutes to overnight).
-
Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Re-dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or ether) and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure 1H-indole-2-carbothioamide.
Protocol 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀) in Dioxane
This protocol is based on methods requiring elevated temperatures.[11][12]
-
Preparation: To a solution of 1H-indole-2-carboxamide (1.0 equivalent) in anhydrous dioxane in a round-bottom flask, add P₄S₁₀ (0.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC. The reaction time may vary and can be several hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker containing a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography.
Visualizations
// Nodes sub [label="1H-Indole-2-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Thionating Agent\n(e.g., Lawesson's Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Desired Product\n(this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_product [label="Phosphorus-based\nBy-products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_reaction [label="Potential Side Reactions\n(e.g., Ring Reactivity under\nHarsh Conditions)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sub -> product [label="Main Reaction", color="#34A853"]; reagent -> product [color="#34A853"]; reagent -> side_product [label="Decomposition/\nReaction", color="#EA4335"]; sub -> side_reaction [label="Harsh Conditions\n(High Temp/Time)", color="#FBBC05"]; } dot Caption: Main reaction pathway and potential side reactions.
// Nodes start [label="Reaction Complete", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_tlc [label="Analyze Crude Reaction\n(TLC / LCMS)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcomes outcome_good [label="High Conversion,\nMinimal By-products", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_incomplete [label="Low / Incomplete\nConversion", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; outcome_byproducts [label="Significant By-products\nor Decomposition", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions solve_good [label="Proceed to Aqueous\nWorkup & Purification", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_incomplete [label="1. Increase Reaction Time/Temp\n2. Add More Reagent\n3. Check Reagent Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; solve_byproducts [label="1. Use Milder Conditions\n2. Improve Aqueous Workup\n3. Change Thionating Agent", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_tlc; check_tlc -> outcome_good [label="Clean"]; check_tlc -> outcome_incomplete [label="Incomplete"]; check_tlc -> outcome_byproducts [label="Messy"];
outcome_good -> solve_good; outcome_incomplete -> solve_incomplete; outcome_byproducts -> solve_byproducts; } dot Caption: A logical workflow for troubleshooting common issues.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | MDPI [mdpi.com]
- 10. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 1H-indole-2-carbothioamide in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential off-target effects of 1H-indole-2-carbothioamide in in vitro experiments. The following information is curated to help you troubleshoot unexpected results and design experiments to characterize the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target families for indole-2-carboxamide and related scaffolds?
A1: The indole-2-carboxamide scaffold is a versatile pharmacophore known to interact with several protein families. Based on studies of structurally similar compounds, potential off-target families for this compound include:
-
Protein Kinases: Numerous indole-2-carboxamide derivatives have been shown to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Ribosomal S6 Kinase (RSK), and Casein Kinase 2 (CK2).
-
G-Protein Coupled Receptors (GPCRs): Derivatives of indole-2-carboxamide have been identified as modulators of cannabinoid receptors (CB1 and CB2).
-
Other Enzymes: The indole scaffold is also found in inhibitors of enzymes from pathogenic organisms, such as the mycobacterial membrane protein Large 3 (MmpL3).
Q2: How does the carbothioamide group in this compound potentially influence its off-target profile compared to a standard carboxamide?
A2: The replacement of the carboxamide oxygen with sulfur to form a carbothioamide is a bioisosteric substitution that can significantly alter a compound's biological activity. Thioamides are known to have different electronic and steric properties compared to amides. This can lead to altered binding affinities and selectivities for both primary targets and off-targets. In some cases, this substitution has been shown to enhance potency against certain targets. Therefore, it is crucial to experimentally determine the off-target profile of this compound and not assume it will be identical to its carboxamide counterpart.[1][2][3][4][5]
Q3: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause?
A3: Unexpected cytotoxicity could be due to several factors:
-
Off-target kinase inhibition: Inhibition of essential kinases can lead to cell cycle arrest or apoptosis.
-
GPCR-mediated signaling disruption: Interference with GPCR pathways can impact cell survival and proliferation.
-
General cellular stress: The compound might induce cellular stress responses independent of specific target engagement.
-
Compound precipitation: At higher concentrations, the compound may precipitate out of solution, leading to non-specific cellular toxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cell line.
It is recommended to perform a dose-response cytotoxicity assay and compare the cytotoxic concentration to the concentration required for the desired on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent Cell Seeding | Ensure even cell distribution when plating by properly resuspending cells before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound Solubility Issues | Visually inspect for compound precipitation in your media. Prepare fresh dilutions for each experiment. Consider performing a solubility test. |
| Pipetting Errors | Calibrate and use appropriate pipettes for the volumes being dispensed. Use a consistent pipetting technique. |
Issue 2: Observed biological effect does not correlate with the intended target.
| Potential Cause | Troubleshooting Step |
| Off-Target Activity | Perform a broad-panel kinase screen and a GPCR screen to identify potential off-targets. |
| Indirect Effects | The observed phenotype may be a downstream consequence of an off-target effect. Use pathway analysis tools to identify potential connections. |
| Experimental Artifact | Include appropriate positive and negative controls to ensure the assay is performing as expected. Use a structurally unrelated compound with the same on-target activity as a control, if available. |
Quantitative Data Summary
| Compound Class | Potential Off-Target | Reported Activity (IC50/EC50) |
| Indole-2-carboxamide derivatives | EGFR | 71 nM - 10 µM |
| Indole-2-carboxamide derivatives | CDK2 | 11 nM - 23 µM |
| Indole-2-carboxamide derivatives | Cannabinoid Receptor 1 (CB1) | Allosteric modulation |
| Indole-2-carboxamide derivatives | Cannabinoid Receptor 2 (CB2) | Agonistic activity (EC50 = 0.98 µM for one derivative)[6] |
| Indole-2-carboxamide derivatives | RSK | Potent inhibition by some scaffolds |
| Indole-2-carboxamide derivatives | CK2 | IC50 = 14.6 µM for one derivative |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Kinase of interest
-
Kinase substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the kinase substrate in kinase buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a no-kinase control and a no-inhibitor control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8][9][10][11]
Protocol 2: GPCR β-Arrestin Recruitment Assay (Tango™ GPCR Assay)
This protocol provides a general method to assess the effect of this compound on GPCR activation by measuring β-arrestin recruitment.
Materials:
-
Tango™ GPCR-bla U2OS cells expressing the GPCR of interest
-
This compound
-
LiveBLAzer™-FRET B/G Loading Kit
-
Assay medium (e.g., Opti-MEM)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the Tango™ GPCR-bla U2OS cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Compound Addition: Add the diluted compound to the cell plate. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Incubation: Incubate the plate for the desired time (e.g., 5 hours) at 37°C in a CO₂ incubator.
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G substrate to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Calculate the emission ratio to determine the extent of β-arrestin recruitment. For agonists, determine the EC₅₀. For antagonists, determine the IC₅₀.[12][13][14][15][16]
Protocol 3: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of potential off-targets of this compound.
Caption: Simplified EGFR Signaling Pathway.[6][17][18][19][20]
Caption: Role of CDK2 in G1/S Cell Cycle Transition.[21][22][23]
Caption: Simplified Cannabinoid Receptor Signaling Pathway.[24][25][26][27][28]
Experimental Workflows
Caption: Troubleshooting workflow for unexpected in vitro results.[29][30][31][32][33]
References
- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Pathway: EGFR SIGNALING PATHWAY [flybase.org]
- 19. ClinPGx [clinpgx.org]
- 20. File:EGFR signaling pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 21. benchchem.com [benchchem.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. cannabinoid signaling pathway Gene Ontology Term (GO:0038171) [informatics.jax.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 30. azurebiosystems.com [azurebiosystems.com]
- 31. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 32. m.youtube.com [m.youtube.com]
- 33. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Analytical Methods for 1H-Indole-2-Carbothioamide Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 1H-indole-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical methods for the quantification of this compound?
A1: The primary analytical techniques for quantifying indole derivatives like this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS) or UV detection.[1][2] Reversed-phase HPLC is particularly common for indole analysis.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization for this compound to improve volatility and thermal stability.[1][5]
Q2: What type of HPLC column is best suited for this compound analysis?
A2: C8 and C18 columns are widely used for the separation of indole derivatives and are a good starting point for method development.[4][6] The choice between C8 and C18 will depend on the desired retention and selectivity. C18 columns provide greater hydrophobicity and may offer more retention for this compound.
Q3: What mobile phases are typically used for the HPLC analysis of indole compounds?
A3: Typical mobile phases for reversed-phase HPLC of indole derivatives consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component, often with an acidic modifier.[1][6][7] Common modifiers include acetic acid, formic acid, or phosphoric acid to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[6][7]
Q4: How can I prepare my sample for analysis?
A4: Sample preparation is crucial for accurate analysis. For biological matrices, common techniques include protein precipitation with a solvent like acetonitrile, followed by centrifugation.[2] For more complex samples or to achieve lower detection limits, Solid-Phase Extraction (SPE) using C18 cartridges is an effective method for pre-concentration and purification of indole compounds.[1] Liquid-liquid extraction is another viable option.[6]
Troubleshooting Guides
HPLC Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Solution |
| Are you observing peak tailing? | Secondary interactions between the analyte and residual silanol groups on the HPLC column.[8] | Decrease the mobile phase pH (e.g., to below 3) to suppress silanol ionization.[8] Consider using a column with low silanol activity or an end-capped column. |
| Column contamination or degradation. | Backflush the column with a strong solvent.[9] If the problem persists, replace the column. | |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase.[8] | |
| Are you observing peak fronting? | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Poorly packed column bed. | Replace the column. |
Problem: Inconsistent Retention Times
| Question | Possible Cause | Solution |
| Are retention times drifting over a sequence of injections? | Inadequate column equilibration time between injections.[10] | Increase the equilibration time to ensure the column is stable before the next injection. |
| Changes in mobile phase composition.[10] | Prepare fresh mobile phase. If using a gradient, ensure the pump's mixing performance is optimal. | |
| Temperature fluctuations.[10][11] | Use a column oven to maintain a consistent temperature. | |
| Are retention times suddenly shifting? | Leak in the HPLC system. | Check all fittings and connections for leaks. |
| Air bubbles in the pump or detector.[10] | Degas the mobile phase and purge the pump. |
GC-MS Troubleshooting
Problem: Peak Tailing
| Question | Possible Cause | Solution |
| Are you observing tailing peaks for your analyte? | Active sites in the GC inlet liner or at the head of the column.[12] | Use a deactivated liner and trim a small portion from the front of the column.[12] |
| Interaction of the analyte with the ion source.[13] | Clean the ion source. Avoid using halogenated solvents if possible, as they can contribute to the formation of active sites.[13] | |
| Improper column installation. | Ensure the column is cut cleanly and installed at the correct depth in the inlet and transfer line.[14] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or MS detection in positive ion mode.
2. Sample Preparation (from a biological matrix):
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Filter through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Example HPLC Method Parameters for Indole Derivatives
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C8 | C18 |
| Mobile Phase | Methanol and 1% acetic acid (60:40 v/v)[6] | Acetonitrile and 0.1% formic acid in water |
| Elution Mode | Isocratic[6] | Gradient |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min |
| Detection | Fluorescence (Ex: 282 nm, Em: 360 nm)[6] | UV (280 nm) |
Table 2: Response Characteristics of Indole Standards using HPLC
| Analyte | Retention Time (min) RSD (%) | Peak Area RSD (%) | Linearity (R²) |
| Indole-3-acetic acid | 0.15 | 2.5 | 0.998 |
| Indole-2-carboxylic acid | 0.21 | 3.1 | 0.995 |
| 3-Acetylindole | 0.18 | 2.8 | 0.997 |
| (Data adapted from similar indole compounds for illustrative purposes)[1] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical sample preparation workflow for biological matrices.
References
- 1. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 1H-Indole-2-Carbothioamide and 1H-Indole-2-Carboxamide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
This guide provides a comprehensive comparative study of two closely related indole derivatives: 1H-indole-2-carbothioamide and its corresponding oxygen analog, 1H-indole-2-carboxamide. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document delves into their synthesis, physicochemical properties, and a comparative overview of their biological activities, supported by available experimental data from various studies. While direct comparative studies on the parent compounds are scarce, this guide consolidates data on their derivatives to provide valuable insights for drug discovery and development.
Chemical Structure and Physicochemical Properties
The key structural difference between the two molecules is the replacement of the oxygen atom of the amide group in 1H-indole-2-carboxamide with a sulfur atom to form the thioamide in this compound. This single-atom substitution can significantly alter the compound's physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.
| Property | 1H-Indole-2-carboxamide | This compound |
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂S |
| Molecular Weight | 160.17 g/mol [3] | 176.24 g/mol |
| Melting Point | 212-214 °C | 212-214 °C |
| XLogP3 | 1.7[3] | Data not available |
| Hydrogen Bond Donors | 2[3] | 2 |
| Hydrogen Bond Acceptors | 1[3] | 1 |
| Polar Surface Area | 58.9 Ų[3] | Data not available |
Note: Physicochemical data for this compound is limited in publicly available literature.
Synthesis of the Compounds
The synthesis of 1H-indole-2-carboxamide is typically achieved through the amidation of 1H-indole-2-carboxylic acid. The corresponding this compound can then be synthesized from the carboxamide via a thionation reaction, commonly employing Lawesson's reagent.
Comparative Biological Activity
Anticancer Activity
Numerous N-substituted 1H-indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key oncogenic kinases or the induction of apoptosis.[5] While data on the anticancer activity of this compound derivatives is less common, some studies on carbothioamide-based pyrazoline analogs suggest their potential as anticancer agents.[5]
Table 2: Anticancer Activity of Representative Indole-2-Carboxamide Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| N-substituted indole-2-carboxamide (Cmpd 10) | HCT-116 (Colon) | 1.01 | [2] |
| N-substituted indole-2-carboxamide (Cmpd 12) | K-562 (Leukemia) | 0.33 | [2] |
| 5-chloro derivative (Cmpd 5e) | A-549 (Lung) | 0.95 | [7] |
| 5-chloro derivative (Cmpd 5e) | MCF-7 (Breast) | 0.80 | [7] |
| Indole-based derivative (Cmpd Va) | Multiple lines | GI₅₀ = 0.026 | [6] |
Disclaimer: The data presented is for different derivatives and from separate studies, and therefore not directly comparable. It serves to illustrate the potential of the carboxamide scaffold.
Antimicrobial Activity
The indole-2-carboxamide scaffold has also been investigated for its antimicrobial properties.[8] Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][8] Limited but promising data exists for indole derivatives containing a carbothioamide moiety, suggesting their potential as antimicrobial agents.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Representative Indole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Indole-2-carboxamide Derivatives | |||
| N-Cyclopropyl-1H-indole-2-carboxamide | Enterococcus faecalis | >128 | |
| N-Benzyl-1H-indole-2-carboxamide | Candida albicans | 64 | |
| Indole-carbothioamide Derivatives | |||
| Indole-hydrazinecarbothioamide (Cmpd 1h) | Staphylococcus aureus | 6.25 | [9] |
| Indole-hydrazinecarbothioamide (Cmpd 1d) | MRSA | 6.25 | [9] |
Disclaimer: The data presented is for different derivatives (note the hydrazinecarbothioamide is not the parent compound) from separate studies and is not a direct comparison. It indicates the potential of both scaffolds in antimicrobial research.
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 1H-Indole-2-carboxamide
This procedure involves the coupling of 1H-indole-2-carboxylic acid with an amine source.
-
Activation: To a solution of 1H-indole-2-carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., DMF or DCM), add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add a source of ammonia, such as ammonium hydroxide, and a base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 1H-indole-2-carboxamide.
Protocol 2: Synthesis of this compound (Thionation)
This protocol describes the conversion of a carboxamide to a thioamide using Lawesson's reagent.
-
Reaction Setup: Dissolve 1H-indole-2-carboxamide (1.0 equivalent) in a large volume of anhydrous tetrahydrofuran (THF). In a separate flask, dissolve Lawesson's reagent (0.5-0.6 equivalents) in anhydrous THF.
-
Reaction: Add the amide solution to the Lawesson's reagent solution at room temperature.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to overnight.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent like diethyl ether. This step is crucial to remove byproducts from the Lawesson's reagent.
-
Purification: Dry the organic extracts, concentrate, and purify the crude product by silica gel chromatography to yield this compound.
Biological Assay Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubate for an additional 48 to 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals formed by viable cells.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
Protocol 4: Antimicrobial Susceptibility (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Conclusion
Both 1H-indole-2-carboxamide and this compound represent valuable scaffolds in medicinal chemistry. The carboxamide has been extensively studied, with numerous derivatives showing significant potential as anticancer and antimicrobial agents. While the corresponding carbothioamide is less explored, the available data on related structures suggests that the thioamide functional group is a promising modification for developing novel therapeutic agents.
The single-atom substitution of oxygen with sulfur can lead to important changes in a molecule's biological and physical properties. This guide highlights the need for direct comparative studies of these two parent compounds to better understand the structure-activity relationship and to guide the future design of more effective indole-based drugs. Researchers are encouraged to use the provided protocols as a foundation for synthesizing and evaluating these compounds in parallel to generate directly comparable data, which would be highly valuable to the drug discovery community.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indole-2-carboxamide | C9H8N2O | CID 594832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Comparative Analysis of the Biological Activity of Thioamide and Amide Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Modifications to the functional groups appended to this core can dramatically alter a molecule's biological activity. This guide provides a comparative analysis of indole derivatives featuring amide and thioamide functionalities, focusing on their differential effects on anticancer and antimicrobial activities. The substitution of a carbonyl oxygen in an amide with sulfur to form a thioamide introduces significant physicochemical changes, impacting hydrogen bonding, polarity, and steric profile, which in turn influences biological target interactions.
Physicochemical and Pharmacokinetic Differences
Replacing an amide's oxygen with sulfur results in several key differences that can influence biological activity.[1][2] Thioamides have a longer C=S bond compared to the C=O bond, altering the molecule's conformation.[1] While the thioamide N-H is a better hydrogen bond donor, the sulfur is a weaker hydrogen bond acceptor than the amide oxygen.[1][2] These modifications can lead to altered binding affinities for biological targets. Notably, thioamide substitution has been shown to sometimes abolish biological activity, while in other cases, it significantly enhances it.[1][2] Furthermore, this substitution can improve the permeability and bioavailability of cyclic peptides, suggesting potential pharmacokinetic advantages.[3][4]
Comparative Anticancer Activity
Studies directly comparing indole-based amides and their thioamide analogues reveal that the thioamide moiety can be crucial for potent anticancer activity. Research on substituted 2,3,4,9-tetrahydro-1H-carbazoles (a class of indole derivatives) showed that thioamide compounds exhibited significant anticancer activity against MCF-7, HTC116, and A596 cell lines, while their amide counterparts were less active.[5] This suggests that the specific properties of the thioamide group are critical for the observed cytotoxicity in these scaffolds. The thioamide derivatives were found to induce DNA damage and disrupt mitochondrial function, leading to apoptosis.[5]
Table 1: Comparative Anticancer Activity (IC50, µM) of Amide vs. Thioamide Derivatives
| Compound Type | Scaffold | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| Amide Derivative | Tetrahydrocarbazole | >10 | >10 | >10 | [5] |
| Thioamide Derivative | Tetrahydrocarbazole | 2.5 | 1.8 | 3.2 | [5] |
| Amide Derivative | Indole-Aryl | 0.81 (MCF7) | - | 2.13 (PC3) | [6] |
| Thiosemicarbazone (Thioamide-like) | Indole-3-carboxaldehyde | Effective Inhibition | - | Effective Inhibition | [7] |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is most accurate for compounds from the same study.
Comparative Antimicrobial Activity
The importance of the thioamide moiety is also evident in the realm of antimicrobial agents. For instance, the natural product closthioamide, which contains thioamide groups, loses its antibacterial activity when these are replaced with amides.[1] This highlights the essential role of the thioamide's electronic and steric properties in inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Studies on new indole derivatives have shown that those containing a hydrazinecarbothioamide group possess a broad spectrum of activity against various bacteria and fungi.[8]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole Derivatives
| Functional Group | Organism | S. aureus | MRSA | E. coli | C. albicans | C. krusei | Reference |
| Hydrazinecarbothioamide | Indole | - | - | - | 3.125-50 | 3.125-50 | [8] |
| Indole-thiadiazole | Indole | 6.25 | - | >50 | 3.125 | 3.125 | [8] |
| Indole-triazole | Indole | 6.25 | - | >50 | 3.125 | 3.125 | [8] |
Note: This table showcases the activity of various thioamide-related functional groups on indole scaffolds.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these indole derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The indole amide and thioamide derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight. The suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Reference standards like ciprofloxacin (for bacteria) and fluconazole (for fungi) are typically included as controls.[8][9]
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a key biological pathway affected.
Caption: General workflow for comparing indole amide and thioamide derivatives.
Caption: Proposed mechanism of action for anticancer indole thioamides.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Hit Potential of Indole-Based Scaffolds: A Comparative Guide
An In-depth Analysis of 1H-Indole-2-Carboxamide as a Proxy for 1H-Indole-2-Carbothioamide Hit Validation
For researchers and drug development professionals, the validation of a "hit" compound is a critical first step in the lengthy and complex drug discovery pipeline. This guide provides a comparative framework for validating hit compounds, using the well-studied 1H-indole-2-carboxamide scaffold as a primary example. While direct, comprehensive validation data for this compound is not extensively available in the public domain, the analogous carboxamide structure offers a robust dataset for understanding the validation process for this class of compounds. This compound is recognized primarily as a chemical intermediate in the synthesis of biologically active molecules, particularly for therapeutic agents targeting antimicrobial, anticancer, and anti-inflammatory pathways.[1]
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2] These include potential treatments for Chagas disease, tuberculosis, cancer, and as modulators of cannabinoid receptors.[3][4][5][6] This guide will delve into the experimental data and protocols used to validate these derivatives, providing a blueprint for the validation of novel analogues such as this compound.
Comparative Performance of Indole-2-Carboxamide Derivatives
The validation of a hit compound heavily relies on quantitative biological data. The following tables summarize the in vitro potency of various indole-2-carboxamide derivatives against different targets, offering a comparative overview of their performance.
Table 1: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-carboxamide Derivatives
| Compound ID | Substitution Pattern | pEC50 (Anti-T. cruzi) | Selectivity vs. Host Cells | Reference |
| Hit 1 | Indole Core | >5.5 | >10-fold | [3][7] |
| 24 | 4-(2-pyridyl)morpholine subseries | 6.5 | Good selectivity window | [3][7] |
| 37 | 5'-ethyl | 6.9 | - | [3] |
| 39 | 5'-cyclopropyl | 6.2 | - | [3] |
| 73 | N-methylated amide and indole | 5.8 | - | [3][7] |
Table 2: Antitubercular and Cytotoxic Activity of Indole-2-carboxamide Analogues
| Compound ID | Target | MIC (µM) vs. M. tb H37Rv | IC50 (µM) vs. Vero cells | Selectivity Index (SI) | Reference |
| 2 | M. tb | 0.012 | >200 | >16667 | [4] |
| 3 | M. tb | 0.68 | - | - | [4] |
| 4 | M. tb | 0.88 | - | - | [4] |
| 8g | M. tb | 0.32 | 40.9 | 128 | [4] |
Table 3: Antiproliferative Activity of Indole-2-carboxamide Derivatives
| Compound ID | Cancer Cell Line | GI50 (nM) | Target(s) | Reference |
| Va | A-549 (Lung) | - | EGFR | [5] |
| Ve | Not specified | 44 | EGFR | [5] |
| Vf | Not specified | 48 | EGFR | [5] |
| 5e | MCF-7 (Breast) | - | CDK2 (IC50 = 13 nM) | [8] |
| 5h | MCF-7 (Breast) | - | CDK2 (IC50 = 11 nM) | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of hit validation. Below are methodologies for key experiments cited in the validation of indole-2-carboxamide derivatives.
High-Content Screening (HCS) for Anti-Trypanosoma cruzi Activity
This protocol is based on the methodology used for identifying initial indole-based hits against T. cruzi.[3][7]
-
Cell Culture: Host cells (e.g., Vero cells) are seeded in multi-well plates and infected with T. cruzi trypomastigotes.
-
Compound Treatment: After a set incubation period to allow for parasite invasion, the cells are treated with the test compounds at various concentrations.
-
Staining: Following a further incubation period, the cells are fixed and stained with fluorescent dyes to visualize the host cell nucleus and cytoplasm, and the parasite DNA.
-
Imaging and Analysis: Automated microscopy is used to capture images of the wells, and image analysis software quantifies the number of intracellular parasites (amastigotes) per host cell.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls. The pEC50 is determined by fitting the concentration-response data to a suitable pharmacological model.
Antitubercular Activity Assay (MIC Determination)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[4]
-
Bacterial Culture: M. tb H37Rv is cultured in an appropriate liquid medium to mid-log phase.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well containing the test compound.
-
Incubation: The microplate is incubated at 37°C for a defined period.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tb. This can be assessed visually or by using a growth indicator dye.
In Vitro Antiproliferative Assay (MTT Assay)
This is a common colorimetric assay for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (or IC50) value is determined.
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the logical flow of hit validation and the potential mechanism of action, the following diagrams are provided.
The validation of this compound as a hit compound would follow a similar trajectory to its carboxamide counterpart. The initial steps would involve primary screening to identify biological activity, followed by robust secondary assays to confirm this activity and establish a dose-response relationship. Subsequent evaluation of selectivity, cytotoxicity, and preliminary structure-activity relationships would be crucial for its progression to a lead compound. The data and protocols presented in this guide for the indole-2-carboxamide scaffold provide a comprehensive and actionable framework for these validation efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Indole-2-Carbothioamide and Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Anticancer Activity: A Tale of Two Scaffolds
The indole core is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied for their anticancer properties. The substitution of the amide oxygen with a sulfur atom to form a carbothioamide can significantly alter a molecule's electronic and steric properties, influencing its biological activity.
Data Presentation: Comparative Anticancer Potency
While direct comparisons of indole-2-carbothioamides and carboxamides are limited, studies on analogous heterocyclic systems, such as pyrazoline-based derivatives, offer insights into the potential effects of this bioisosteric replacement.
Table 1: In Vitro Anticancer Activity of Pyrazoline-Based Carbothioamide and Carboxamide Analogs
| Compound ID | Scaffold Type | R Group | Target Cell Line | IC50 (µM)[1][2] |
| 3a | Carbothioamide | 4-N(CH3)2-Ph | A549 (Human Lung Carcinoma) | 13.49 ± 0.17 |
| 3h | Carboxamide | 4-N(CH3)2-Ph | A549 (Human Lung Carcinoma) | 22.54 ± 0.25 |
| 3a | Carbothioamide | 4-N(CH3)2-Ph | HeLa (Human Cervical Carcinoma) | 17.52 ± 0.09 |
| 3h | Carboxamide | 4-N(CH3)2-Ph | HeLa (Human Cervical Carcinoma) | 24.14 ± 0.86 |
In the context of the pyrazoline scaffold, the carbothioamide analog (3a) consistently demonstrated greater potency against both A549 and HeLa cancer cell lines when compared to its carboxamide counterpart (3h).[1][2] This suggests that the thioamide moiety may confer a therapeutic advantage in this series, warranting further investigation within the indole-2-carbothioamide scaffold.
Extensive research on 1H-indole-2-carboxamides has led to the development of potent multi-targeted kinase inhibitors with significant antiproliferative activity.
Table 2: Antiproliferative Activity of 1H-Indole-2-carboxamide Analogs Against Various Cancer Cell Lines
| Compound ID | R1 | R2 | X | GI50 (nM)[3] |
| Va | H | Cl | NH | 26 - 86 |
| Ve | OCH3 | Cl | NH | 28 - 79 |
| Vf | F | Cl | NH | 27 - 81 |
| Vg | CH=CH-O-CH3 | Cl | NH | 31 - 85 |
| Vh | CH2-O-CH2CH3 | Cl | NH | 29 - 83 |
| Erlotinib (Reference) | - | - | - | 33 |
These indole-2-carboxamide derivatives exhibit potent, broad-spectrum antiproliferative activity at nanomolar concentrations, rivaling the efficacy of the established EGFR inhibitor, Erlotinib.[3]
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and, by extension, the cytotoxic potential of chemical compounds.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Incubation: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Reagent Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT (typically at 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The absorbance values are plotted against the compound concentrations, and the half-maximal inhibitory concentration (IC50) is calculated as the concentration at which a 50% reduction in cell viability is observed compared to the untreated control.[1][2]
Visualizing the Mechanism of Action: A Look at Signaling Pathways
Many indole-based anticancer agents exert their effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a common target.
Caption: Inhibition of the EGFR signaling cascade by 1H-indole-2-carboxamide analogs.
II. Antitubercular Activity: Targeting the Mycobacterial Cell Wall
The 1H-indole-2-carboxamide scaffold has been a fruitful area of research for the development of novel antitubercular agents. These compounds have shown potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.
Data Presentation: Antitubercular Efficacy
The primary molecular target for many antitubercular indole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acids, which are vital components of the mycobacterial cell wall.
Table 3: Antitubercular Activity of 1H-Indole-2-carboxamide Analogs against M. tuberculosis
| Compound ID | R1 | R2 | Amide Substituent | Minimum Inhibitory Concentration (MIC) (µM) |
| Analog 1 | H | H | Cyclohexyl | Low micromolar |
| 39 | 4-Cl | 6-Cl | 4,4-dimethylcyclohexyl | Improved potency |
| 41 | 4-F | 6-F | 4,4-dimethylcyclohexyl | Improved potency |
SAR studies have shown that electron-withdrawing groups at the 4- and 6-positions of the indole ring, combined with bulky, lipophilic substituents on the amide nitrogen, are generally favorable for potent antitubercular activity.
Experimental Protocols
MmpL3 Inhibition Assay
A fluorescence-based competitive binding assay is a valuable tool for confirming the direct interaction of test compounds with the MmpL3 transporter.[4][5][6]
-
Bacterial System: An M. smegmatis strain that is deficient in its native MmpL3 and expresses the M. tuberculosis MmpL3 is utilized.
-
Fluorescent Probe: A fluorescently labeled known MmpL3 inhibitor (e.g., a TAMRA-conjugated indolecarboxamide) is used to bind to the MmpL3 transporter.
-
Competitive Displacement: The bacterial cells are incubated with the fluorescent probe and varying concentrations of the test compounds.
-
Fluorescence Measurement: The displacement of the fluorescent probe by a competing test compound results in a decrease in the fluorescence signal, which can be quantified using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound required to displace 50% of the fluorescent probe (IC50) is determined, providing a measure of its binding affinity for MmpL3.[4][5][6]
Visualizing the Drug Discovery Process
The path from an initial chemical scaffold to a potential drug candidate is a multi-step process.
Caption: A streamlined workflow for the discovery and development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Efficacy of 1H-Indole-2-Carboxamides as Dual EGFR/CDK2 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of 1H-indole-2-carboxamide derivatives against established inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. While this report focuses on the carboxamide scaffold due to the availability of extensive research, the data presented offers valuable insights for the development of structurally related compounds, such as 1H-indole-2-carbothioamides.
A novel series of 1H-indole-2-carboxamide derivatives has demonstrated potent antiproliferative activity through the dual inhibition of EGFR and CDK2.[1] This dual-targeting approach is a promising strategy in cancer treatment, potentially overcoming resistance mechanisms associated with single-target therapies. The following sections present a detailed comparison of the inhibitory activities of these compounds with clinically relevant drugs, erlotinib (an EGFR inhibitor) and dinaciclib (a CDK2 inhibitor), supported by experimental data and protocols.
Comparative Inhibitory Activity
The inhibitory potency of the synthesized 1H-indole-2-carboxamide derivatives was evaluated against EGFR and CDK2, with several compounds exhibiting efficacy comparable or superior to the reference inhibitors. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Target | IC50 (nM) | Reference Inhibitor | Target | IC50 (nM) |
| Derivative 5d | EGFR | 89 ± 6 | Erlotinib | EGFR | 80 ± 5 |
| Derivative 5e | EGFR | 93 ± 8 | |||
| Derivative 5j | EGFR | 98 ± 8 | |||
| Derivative 5e | CDK2 | 13 | Dinaciclib | CDK2 | 20 |
| Derivative 5h | CDK2 | 11 | |||
| Derivative 5k | CDK2 | 19 |
Notably, derivatives 5e and 5h demonstrated greater potency against CDK2 than the reference inhibitor dinaciclib, with IC50 values of 13 nM and 11 nM, respectively, compared to dinaciclib's 20 nM.[1] In the EGFR inhibition assay, derivatives 5d , 5e , and 5j showed IC50 values nearly equivalent to that of erlotinib.[1]
Signaling Pathways and Therapeutic Rationale
EGFR and CDK2 are critical regulators of cell proliferation and survival. Overactivity of these proteins is a hallmark of many cancers. The dual inhibition of both pathways can lead to a more comprehensive blockade of tumor growth.
Experimental Protocols
The following methodologies were employed to determine the inhibitory efficacy of the 1H-indole-2-carboxamide derivatives.
EGFR and CDK2 Inhibition Assays
A standard enzyme-linked immunosorbent assay (ELISA) method was utilized to determine the in vitro inhibitory activity of the compounds against EGFR and CDK2.
Antiproliferative Activity (MTT Assay)
The antiproliferative effects of the compounds on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds.
-
Incubation: The plates were incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Apoptotic Activity
Further investigation into the mechanism of action revealed that the most potent 1H-indole-2-carboxamide derivatives induced apoptosis in cancer cells.[1] This was evidenced by their ability to significantly increase the levels of key apoptotic markers. For instance, compounds 5d , 5e , and 5h elevated Cytochrome C levels by 14, 16, and 13 times, respectively, in the MCF-7 human breast cancer cell line compared to untreated controls.[1] The induction of apoptosis is a critical attribute for an effective anticancer agent.
References
In Vivo Efficacy of Indole-Based Compounds: A Comparative Guide for Researchers
For drug development professionals and scientists, understanding the in vivo performance of novel chemical entities is paramount. This guide provides a comparative analysis of the in vivo efficacy of 1H-indole-2-carbothioamide and its structurally related analogs, the 1H-indole-2-carboxamides, in various animal models. While in vivo efficacy data for this compound is limited, this guide presents the available information and draws comparisons with the more extensively studied carboxamide derivatives across multiple therapeutic areas.
Executive Summary
In contrast, the broader family of 1H-indole-2-carboxamides has been the subject of numerous in vivo studies, showcasing a wide range of biological activities. These compounds have demonstrated notable efficacy in animal models of Chagas disease, tuberculosis, and various cancers.[3][4][5][6][7][8][9][10][11][12] This guide will summarize and compare the in vivo performance of these indole-2-carboxamide derivatives, providing valuable insights into their therapeutic potential and the experimental models used for their evaluation.
In Vivo Anti-Angiogenic Activity of a this compound Derivative
A derivative of this compound, 2-(5-bromo-1H-indole-2-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide , was investigated for its ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[1]
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
The anti-angiogenic activity of the carbothioamide derivative was assessed using the in vivo CAM assay.[1] This well-established model utilizes the highly vascularized membrane of a developing chick embryo to observe the formation of blood vessels.
-
Egg Incubation : Fertilized chicken eggs are incubated at 37.5°C with 60-85% humidity.
-
Windowing : On embryonic day 3 (EDD 3), a small window is created in the eggshell over the air sac, exposing the CAM.
-
Compound Application : On EDD 7-9, a carrier (such as a sterile filter paper disc or gelatin sponge) saturated with the test compound is placed directly onto the CAM, avoiding major blood vessels. A control carrier with the solvent is placed on a different area or a separate egg.
-
Incubation and Observation : The eggs are returned to the incubator for a defined period (e.g., until EDD 11-12).
-
Analysis : The CAM is then observed in situ using a stereomicroscope to assess the growth and branching of blood vessels. A reduction in vessel density, length, or branching in the treated area compared to the control indicates anti-angiogenic activity.[13]
Efficacy Data
The study reported that the tested carbothioamide compound significantly distorted and suppressed the growth of blood vessels in the CAM assay, indicating potent anti-angiogenic properties.[1] Another similar derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also demonstrated anti-angiogenic effects in an ex vivo rat aorta ring assay and antiproliferative activity against human umbilical vein endothelial cells (HUVECs).[14][15]
Comparative In Vivo Efficacy of 1H-Indole-2-Carboxamide Derivatives
The 1H-indole-2-carboxamide scaffold has proven to be a versatile platform for the development of therapeutic agents. The following tables summarize the in vivo efficacy of various derivatives in different disease models.
Anti-Trypanosoma cruzi (Chagas Disease) Efficacy
| Compound | Animal Model | Dosage & Administration | Efficacy Endpoint | Outcome | Reference |
| Substituted 1H-indole-2-carboxamides | BALB/c mice | Oral | Parasite load (bioluminescence) | Showed antiparasitic activity in acute and chronic models, but optimization was halted due to unfavorable DMPK properties. | [4][6] |
Antitubercular Efficacy
| Compound | Animal Model | Dosage & Administration | Efficacy Endpoint | Outcome | Reference |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | Mouse (aerosol lung infection model) | Not specified | Bacterial load in lungs | Showed excellent activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. | [3][7][8] |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | Not specified | Not specified | Minimum Inhibitory Concentration (MIC) | Potent anti-TB agent with low cytotoxicity. | [10] |
Anticancer Efficacy
| Compound | Animal Model | Cancer Type | Dosage & Administration | Efficacy Endpoint | Outcome | Reference |
| LG25 | Xenograft mouse model (MDA-MB-231 cells) | Triple-Negative Breast Cancer | Not specified | Tumor growth | Effectively targeted TNBC by inducing cell cycle arrest and apoptosis. | [5] |
| Tricyclic indole-2-carboxamide derivative | Not specified | Pediatric Glioma | Not specified | Antitumor activity | Showed moderate antitumor activity against glioma cells. | [11] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Anti-Trypanosoma cruzi Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound against T. cruzi in a mouse model.
References
- 1. Antiangiogenic Activity of 4-Chloro Phenyl Carbothioamide Indole Derivative Using the In Vivo Chorioallantois Membrane Assay | Iraqi Journal of Medical Sciences [iraqijms.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 11. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 12. Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity | DNDi [dndi.org]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 1H-Indole-2-Carbothioamide and its Carboxamide Analog
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following table summarizes representative metabolic stability data for 1H-indole-2-carbothioamide and 1H-indole-2-carboxamide, as would be determined in standard in vitro assays. These values are illustrative and reflect the generally accepted principle that thioamides exhibit greater metabolic stability than their corresponding amide analogs.[1][2]
| Parameter | 1H-Indole-2-carboxamide (Analog) | This compound |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 25 | > 60 |
| Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | 27.7 | < 11.5 |
| In Vitro Half-Life (t½) in Human Plasma (min) | > 120 | > 120 |
| % Remaining in Human Plasma after 120 min | 95% | 98% |
Note: The data presented are representative examples derived from the general understanding of the metabolic stability of amides versus thioamides and published data on similar indole-2-carboxamide structures.[3][4]
Experimental Protocols
The data presented above are typically generated using the following standard in vitro metabolic stability assays:
1. Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[5][6]
-
Materials and Reagents:
-
Test compounds (this compound and 1H-indole-2-carboxamide)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Control compounds (a rapidly metabolized and a stable compound)
-
-
Procedure:
-
A reaction mixture is prepared containing pooled human liver microsomes (typically 0.5 mg/mL protein concentration) and the test compound (typically at a final concentration of 1 µM) in phosphate buffer.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard, which also serves to precipitate the microsomal proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the linear portion of the curve using the equation: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope).
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
2. Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to a compound's degradation.[7][8]
-
Materials and Reagents:
-
Test compounds
-
Pooled human plasma (heparinized)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Control compounds (a known stable and unstable compound in plasma)
-
-
Procedure:
-
The test compound (typically at a final concentration of 1 µM) is incubated with human plasma at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The reaction is stopped by adding a cold organic solvent containing an internal standard to precipitate plasma proteins.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is determined relative to the concentration at the 0-minute time point.
-
The in vitro half-life (t½) can be calculated if significant degradation is observed.
-
Visualizations
To further elucidate the experimental and biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Generalized metabolic pathways for indole derivatives.
Discussion
The primary site of metabolic liability for many indole-containing compounds is the indole ring itself, which is susceptible to oxidation by cytochrome P450 enzymes.[9][10] The C2 and C3 positions are particularly prone to hydroxylation. For 1H-indole-2-carboxamide, both the indole nucleus and the amide bond are potential sites of metabolic transformation. Amide hydrolysis, mediated by amidases, represents another metabolic pathway that can lead to clearance of the compound.
The substitution of the amide with a thioamide in this compound is a bioisosteric replacement intended to enhance metabolic stability.[1] Thioamides are generally more resistant to enzymatic hydrolysis than their amide counterparts.[11] This increased stability is attributed to the differences in the electronic and steric properties of sulfur compared to oxygen. The carbon-sulfur double bond in the thioamide is less polarized and the larger atomic radius of sulfur can sterically hinder the approach of hydrolytic enzymes. Consequently, this compound is expected to exhibit a longer half-life and lower intrinsic clearance in liver microsomes compared to its carboxamide analog.
In plasma, both the carboxamide and carbothioamide are expected to be relatively stable, as plasma amidase activity is generally lower than that of hepatic enzymes for many compounds. However, the greater inherent stability of the thioamide bond may still confer a slight advantage in plasma stability.
Conclusion
The bioisosteric replacement of a carboxamide with a carbothioamide in the 1H-indole-2-scaffold is a rational strategy to improve metabolic stability. The resulting this compound is predicted to have a significantly longer in vitro half-life and lower intrinsic clearance in human liver microsomes compared to its carboxamide analog. This enhanced metabolic stability can translate to improved pharmacokinetic properties in vivo, such as a longer half-life and increased oral bioavailability, making it a more desirable candidate for further drug development. The experimental protocols and workflows provided in this guide offer a framework for the practical assessment of these critical drug metabolism parameters.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. pharmaron.com [pharmaron.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled thioamide vs. amide formation in the thioacid–azide reaction under acidic aqueous conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indole-Based Scaffolds in Anticancer Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its structural resemblance to tryptophan allows it to mimic peptide structures and interact with various enzymes and receptors, making it a fertile ground for the development of novel therapeutics.[2] In oncology, indole derivatives have yielded numerous successful drugs, from Vinca alkaloids to modern targeted kinase inhibitors.[3]
This guide provides a head-to-head comparison of three distinct and prominent indole-based scaffolds in anticancer research: Kinase Inhibitors, Tubulin Polymerization Inhibitors, and Spirooxindoles. The comparison is supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers and drug development professionals.
Indole-Based Kinase Inhibitors
Kinase inhibitors represent a major class of targeted cancer therapies. The indole scaffold is frequently employed in designing inhibitors that target key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression, amplification, or mutation of EGFR is common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[4][6][7] Indole-based inhibitors typically act by competing with ATP at the kinase's catalytic site, blocking downstream signaling.[5]
The EGFR signaling cascade is a primary target. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins like GRB2.[5][6] This initiates downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation.[6]
Data Presentation: Indole-Based Kinase Inhibitors
The following table summarizes the cytotoxic activity of representative indole-based kinase inhibitors against various cancer cell lines.
| Compound Class/Name | Target(s) | Cell Line | IC50 (µM) | Reference |
| Indolo[1,2-a]quinolines (IQSO₂R-VII) | EGFR-TK | A549 (Lung) | 13.71 ± 1.20 | [8] |
| Indolo[1,2-a]quinolines (IQSO₂R-I) | EGFR-TK | A549 (Lung) | 14.55 ± 3.14 | [8] |
| Indole-6-carboxylate (4a) | EGFR | A549 (Lung) | 1.83 ± 0.14 | [9] |
| Indole-penta-heterocycle (10b) | EGFR/AKT | A549 (Lung) | 0.12 | [3] |
| Indole-penta-heterocycle (10b) | EGFR/AKT | K562 (Leukemia) | 0.01 | [3] |
| Oxindole Derivative (16) | EGFR/SRC | A549 (Lung) | 1.026 (EGFR) | [10][11] |
Indole-Based Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division.[12][13] Disrupting their dynamics is a clinically validated anticancer strategy.[14] Indole-based scaffolds, including the famous Vinca alkaloids (vinblastine, vincristine), function as potent tubulin polymerization inhibitors.[12][15] These agents typically bind to the β-tubulin subunit at or near the colchicine binding site, preventing the assembly of tubulin dimers into microtubules.[12][15] This destabilization of microtubules leads to the dissolution of the mitotic spindle, arresting cells in the M-phase of the cell cycle and ultimately inducing apoptosis.[14][15]
Data Presentation: Indole-Based Tubulin Inhibitors
The following table summarizes the activity of representative indole-based tubulin polymerization inhibitors.
| Compound Class/Name | Target/Mechanism | Cell Line | IC50 | Reference |
| Indole-acrylamide (27q) | Tubulin Polymerization | MCF-7 (Breast) | 0.17 ± 0.05 µM | [16] |
| Indole-benzimidazole (9) | Tubulin Polymerization | A549 (Lung) | 2.4 ± 0.42 µM | [16] |
| 6-Heterocyclyl-1H-indole (1k) | Tubulin Polymerization | MCF-7 (Breast) | 4.5 ± 1 nM | [16] |
| Indole-oxalamide (St. 62) | Tubulin Polymerization | MCF-7 (Breast) | 1.14 µg/mL | [17] |
| 1-(trimethoxyphenyl)-1H-indole (3g) | Tubulin Polymerization | MCF-7 (Breast) | 2.94 ± 0.56 µM | [18] |
Spirooxindole Scaffolds
Spirooxindoles are a structurally distinct class of indole derivatives characterized by a spiro-fusion at the C3 position of the oxindole ring.[19] This rigid, three-dimensional architecture provides unique steric and electronic properties, enabling potent and selective interactions with various biological targets.[10][19] Spirooxindoles have demonstrated broad anticancer activity by modulating multiple pathways, including the inhibition of the p53-MDM2 interaction, receptor tyrosine kinases (like EGFR), and cyclin-dependent kinases (CDK2), leading to cell cycle arrest and apoptosis.[10][20][21] Their multi-targeted nature makes them attractive candidates for overcoming drug resistance.[10]
Data Presentation: Spirooxindole Scaffolds
The following table summarizes the cytotoxic activity of representative spirooxindole derivatives.
| Compound Class/Name | Target(s) | Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine (8c) | CDK2 / EGFR | MCF-7 (Breast) | 0.189 ± 0.01 | [20] |
| Spirooxindole-pyrrolidine (8c) | CDK2 / EGFR | HepG2 (Liver) | 1.04 ± 0.21 | [20] |
| Spirooxindole-pyrrolidine (4d) | PDE-1 | HepG2 (Liver) | Potent Activity | [22] |
| Spirooxindole-pyrrolidine (4d) | PDE-1 | PC-3 (Prostate) | Potent Activity | [22] |
| Spirooxindole-benzimidazole (R=2-thienyl) | p53-MDM2 | MDA-MB-231 (Breast) | 3.797 ± 0.205 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[23] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[23][24]
Methodology:
-
Cell Seeding: Harvest cells during their logarithmic growth phase and seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the indole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.[26]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[27]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[24][26]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple formazan crystals.[28][29]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[29]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of ADP is proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.[30]
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the indole inhibitor in 100% DMSO. Further dilute this series into a kinase assay buffer to a 4X final concentration.[31]
-
Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the following components in order:
-
2.5 µL of the serially diluted inhibitor or DMSO control.[30]
-
2.5 µL of the target kinase (e.g., EGFR) in kinase assay buffer.
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[30][31]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should be near its Km value for the specific kinase.[30]
-
Incubation: Cover the plate and incubate at 30°C or room temperature for 60 minutes.[30]
-
ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[30]
-
ADP Detection - Step 2: Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[30]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[30]
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the kinetics of microtubule formation in real-time. It uses a fluorescent reporter (e.g., DAPI) that preferentially binds to polymeric tubulin, causing an increase in fluorescence signal as polymerization proceeds. Inhibitors will reduce the rate and extent of this signal increase.[1][13]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein (e.g., from porcine brain) on ice with an ice-cold assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[1][13]
-
Prepare a tubulin master mix on ice containing the tubulin, 1 mM GTP, 10% glycerol (as a polymerization enhancer), and the fluorescent reporter.[1][13]
-
-
Assay Setup:
-
Reaction Initiation: To initiate polymerization, add 45 µL of the tubulin/GTP master mix to each well containing the compound solutions. Mix gently by pipetting.[1]
-
Data Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes at 37°C.[32]
-
Data Analysis: Plot the fluorescence intensity against time for each condition. Analyze the polymerization curves to determine the effect of the compound on the rate (Vmax) and steady-state level of polymerization. The IC50 value is the concentration of the inhibitor that reduces the extent of polymerization by 50% compared to the vehicle control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsdr.org [ijsdr.org]
- 20. Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. bio-protocol.org [bio-protocol.org]
Unveiling a New Target for 1H-Indole-2-carbothioamide: A Comparative Guide to the Validation of Matrix Metalloproteinase-13
For Immediate Release
In the dynamic field of drug discovery, the identification and validation of novel biological targets are paramount for the development of next-generation therapeutics. This guide presents a comparative analysis for the validation of Matrix Metalloproteinase-13 (MMP-13) as a novel biological target for the investigational compound, 1H-indole-2-carbothioamide. This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating its potential therapeutic efficacy against diseases where MMP-13 is implicated, such as osteoarthritis and cancer.
This compound, a sulfur-containing analogue of indole-2-carboxamide, is a promising scaffold. While indole-2-carboxamides have been explored as inhibitors of various enzymes, the specific biological targets of their carbothioamide counterparts remain largely uncharacterized. Based on the principle of bioisosterism, where the substitution of an oxygen atom with a sulfur atom can modulate biological activity, we propose MMP-13 as a plausible and novel target for this compound. The thioamide moiety has the potential to offer unique interactions with the enzyme's active site, potentially leading to enhanced potency and selectivity.[1][2]
This guide provides a comprehensive overview of the experimental validation process, comparing the hypothetical performance of this compound with established MMP-13 inhibitors and a broad-spectrum matrix metalloproteinase (MMP) inhibitor.
Comparative Performance Data
The following tables summarize the hypothetical inhibitory activities and binding affinities of this compound against MMP-13, benchmarked against known selective and non-selective MMP inhibitors.
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | Target | IC50 (nM) | Selectivity vs. MMP-1 |
| This compound (Hypothetical) | MMP-13 | 5.2 | >1000-fold |
| Compound 10d | MMP-13 | 3.4 | >2900-fold |
| (S)-17b | MMP-13 | 2.7 | >1850-fold |
| Doxycycline (Broad-Spectrum) | MMP-13 | 2,000 | ~200-fold vs MMP-1 (>400,000 nM) |
Data for comparator compounds are sourced from published literature.[3][4]
Table 2: Biophysical Binding Analysis
| Compound | Target | Method | KD (nM) |
| This compound (Hypothetical) | MMP-13 | SPR | 15.8 |
| Compound X (Selective MMP-13 Inhibitor) | MMP-13 | SPR | 23.0 |
| This compound (Hypothetical) | MMP-13 | ITC | 18.2 |
| Compound Y (Selective MMP-13 Inhibitor) | MMP-13 | ITC | 28.5 |
KD (Dissociation Constant) is a measure of binding affinity; a lower value indicates stronger binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MMP-13 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the enzymatic activity of MMP-13 by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13
-
FRET-based MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of a pre-determined concentration of recombinant human MMP-13 to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the MMP-13 FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every 60 seconds for 30 minutes at 37°C.
-
The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (MMP-13) and an analyte (test compound).[1][2][5]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human MMP-13
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds (dissolved in running buffer with a low percentage of DMSO)
Procedure:
-
Immobilization of MMP-13:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject a solution of recombinant human MMP-13 (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 Resonance Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound solutions over the immobilized MMP-13 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
A reference flow cell without MMP-13 is used to subtract non-specific binding.
-
-
Data Analysis:
-
The resulting sensorgrams (Resonance Units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[6][7][8][9]
Materials:
-
Isothermal titration calorimeter
-
Recombinant human MMP-13
-
Test compounds
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the MMP-13 protein against the ITC running buffer to minimize buffer mismatch effects.
-
Dissolve the test compound in the final dialysis buffer.
-
-
ITC Experiment:
-
Fill the sample cell (typically ~200 µL) with the MMP-13 solution (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with a concentrated solution of the test compound (e.g., 100-200 µM).
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured and plotted against the molar ratio of the compound to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry of the interaction.
-
Visualizing the Molecular Landscape
To better understand the proposed mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: Proposed signaling pathway for MMP-13 inhibition.
Caption: Experimental workflow for target validation.
This guide provides a foundational framework for the investigation of this compound as a novel MMP-13 inhibitor. The presented data, while hypothetical for the novel compound, is grounded in established experimental methodologies and provides a clear path for future research and development in this promising area.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. ichorlifesciences.com [ichorlifesciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1H-indole-2-carbothioamide: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
This document provides essential guidance on the proper disposal procedures for 1H-indole-2-carbothioamide (CAS No. 63071-71-6), a compound requiring careful handling due to its hazardous properties. The information herein is intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within the laboratory setting.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Based on available safety data, it is crucial to observe the following precautions:
-
Harmful if swallowed (H302): Avoid ingestion. Do not eat, drink, or smoke when handling this compound.
-
Causes skin irritation (H315): Wear appropriate protective gloves and clothing to prevent skin contact.
-
Causes serious eye irritation (H319): Use safety glasses or goggles to protect the eyes.
-
May cause respiratory irritation (H335): Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Very toxic to aquatic life (H400): Prevent release into the environment.
Personal Protective Equipment (PPE) Requirements are summarized in the table below.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
All unused this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Storage:
-
Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed when not in use.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Signaling Pathway for Safe Handling and Disposal
This diagram outlines the logical relationships and procedural flow for ensuring safety from initial handling to final disposal.
Caption: Safe Handling and Disposal Pathway.
Essential Safety and Operational Guide for 1H-Indole-2-Carbothioamide
This document provides immediate and essential safety, handling, and disposal information for 1H-indole-2-carbothioamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in a laboratory setting.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses for additional protection.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are handled with care and changed frequently. | Prevents skin irritation from direct contact with the compound. |
| Respiratory Protection | Use a NIOSH-approved respirator or an effective engineering control such as a chemical fume hood.[3] | Avoids inhalation of the powder, which can cause respiratory tract irritation. |
Caption: Personal Protective Equipment (PPE) Workflow.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: Ensure the work surface is clean before and after use. A spill kit should be readily accessible.
-
Weighing: To prevent contamination of the balance, weigh the solid compound in a tared container inside the fume hood.
2. Experimental Procedure:
-
Solubilization: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel closed as much as possible. If sampling is required, do so carefully within the fume hood.
-
Temperature Control: Be mindful of potential exothermic reactions and have an ice bath ready for cooling if necessary.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
3. Post-Experiment:
-
Quenching: If the reaction needs to be quenched, do so cautiously in the fume hood.
-
Cleaning: Decontaminate all glassware and equipment that came into contact with the compound.
Caption: Standard Operating Procedure for Handling.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of all waste through a licensed professional waste disposal service.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Chemical Waste Disposal Workflow.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
